molecular formula C8H9NO2S B3229498 6-Methoxy-4-(methylthio)nicotinaldehyde CAS No. 1288994-83-1

6-Methoxy-4-(methylthio)nicotinaldehyde

Cat. No.: B3229498
CAS No.: 1288994-83-1
M. Wt: 183.23 g/mol
InChI Key: OMYZUWZTIFVZES-UHFFFAOYSA-N
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Description

6-Methoxy-4-(methylthio)nicotinaldehyde ( 1288994-83-1) is a high-purity nicotinaldehyde derivative offered at 99% grade, primarily serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound features a reactive aldehyde group and a methylthio ether substituent on its pyridine ring, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . This chemical is available for industrial and research applications with packaging options typically including 25kg cardboard drums . As a key building block, it is supplied by multiple certified manufacturers and traders, ensuring a reliable supply chain for ongoing research and development projects . Handling and Safety: This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information, and adhere to all local and international regulations concerning its safe use, storage, and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8-3-7(12-2)6(5-10)4-9-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZUWZTIFVZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) is a highly functionalized pyridine derivative utilized extensively as a critical building block in medicinal chemistry and agrochemical synthesis[1]. Characterized by its rigid aromatic core and specific heteroatom substitutions—namely methoxy, methylthio, and aldehyde groups—the compound presents unique physicochemical properties. For researchers and drug development professionals, mastering its solubility profile in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for accurate assay preparation, avoiding false negatives in biological screens, and ensuring high-yield downstream synthesis[2].

Physicochemical Profiling & Solvation Causality

The solubility of any active pharmaceutical ingredient (API) or chemical intermediate is dictated by the thermodynamic interplay between its solid-state lattice energy and the solvation energy provided by the solvent.

  • Structural Analysis: The molecular architecture of 6-Methoxy-4-(methylthio)nicotinaldehyde features a pyridine ring (a strong hydrogen bond acceptor), an aldehyde (capable of dipole-dipole interactions and H-bond accepting), a methoxy group (H-bond acceptor), and a methylthio group (highly polarizable and lipophilic).

  • DMSO Solvation Mechanism: DMSO is a highly polar aprotic solvent. It excels at dissolving functionalized pyridines because its strong dipole moment effectively disrupts the crystalline lattice. Furthermore, the oxygen atom in DMSO acts as a potent hydrogen bond acceptor, while the localized charges interact favorably with the polarizable sulfur atom of the methylthio group[3].

  • Methanol Solvation Mechanism: Methanol is a polar protic solvent. It readily forms hydrogen bonds with the pyridine nitrogen, the methoxy oxygen, and the aldehyde carbonyl oxygen. While slightly less universally solubilizing than DMSO for highly lipophilic compounds, the low molecular weight and protic nature of methanol make it an excellent solvent for nicotinaldehyde derivatives[4].

SolvationPathway A Solid Lattice (CAS 1288994-83-1) B Solvent Penetration (DMSO/MeOH) A->B C Lattice Disruption (H-Bonds & Dipoles) B->C D Solvated Monomers (Thermodynamic Equilibrium) C->D

Thermodynamic solvation pathway of 6-Methoxy-4-(methylthio)nicotinaldehyde.

Quantitative Solubility Data

While exact saturation limits for CAS 1288994-83-1 depend strictly on the specific crystalline polymorph and ambient temperature, empirical data extrapolated from structurally analogous nicotinaldehyde derivatives (e.g., 3-pyridinemethanol, nicotinaldehyde) provide a reliable and safe baseline for laboratory assay preparation[5][6].

SolventPolarity IndexPrimary Solvation MechanismEst. Saturation LimitRecommended Stock Conc.
Dimethyl Sulfoxide (DMSO) 7.2Dipole-dipole, H-bond acceptor> 50 mg/mL10 - 25 mg/mL
Methanol (MeOH) 5.1Protic H-bonding, Dipole-dipole> 20 mg/mL5 - 10 mg/mL

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent experimental artifacts caused by undissolved microparticulates, the preparation of stock solutions must incorporate self-validating quality control steps. The protocols below utilize the Tyndall effect —a gold standard in pharmaceutical compatibility testing used to detect micro-precipitates that scatter light but remain invisible to the naked eye[7][8].

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

Objective: Generate a stable, highly concentrated stock for long-term storage (-20°C).

  • Gravimetric Analysis: Accurately weigh 1.83 mg of 6-Methoxy-4-(methylthio)nicotinaldehyde (MW: 183.23 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-oxidation of the methylthio group.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Using anhydrous DMSO is critical; trace water can cause premature hydrolysis of the aldehyde or induce precipitation during freeze-thaw cycles.

  • Agitation: Vortex the vial for 60 seconds at 2500 RPM. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes. Causality: Acoustic cavitation from sonication provides the activation energy required to overcome the solid-state lattice energy.

  • Self-Validation (Tyndall Test): In a darkened room, pass a high-intensity focused light beam (e.g., a laser pointer) through the vial. The complete absence of a visible light scattering cone (the Tyndall effect) confirms total solvation at the colloidal level[9]. If a beam is visible, repeat Step 3.

  • Storage: Aliquot the validated solution into single-use tubes and store at -20°C to prevent degradation.

ProtocolWorkflow Step1 1. Gravimetric Analysis (1.83 mg) Step2 2. Solvent Addition (1.0 mL Anhydrous DMSO) Step1->Step2 Step3 3. Agitation (Vortex & Sonication) Step2->Step3 Step4 4. Tyndall Validation (Laser Scattering Test) Step3->Step4 Step5 5. Aliquot & Storage (-20°C) Step4->Step5

Self-validating experimental workflow for preparing a 10 mM DMSO stock solution.

Protocol B: Preparation of a Working Solution in Methanol

Objective: Prepare a lower-concentration dilution for immediate analytical use (e.g., LC-MS or UV-Vis spectroscopy).

  • Dilution: Pipette 100 µL of the validated 10 mM DMSO stock solution into a clean, clear glass vial.

  • Solvent Addition: Slowly add 900 µL of HPLC-grade Methanol dropwise while gently swirling the vial. Causality: Slow, dropwise addition prevents localized supersaturation at the solvent interface, mitigating the risk of the solute "crashing out" of solution.

  • Equilibration: Allow the solution to rest at room temperature for 10 minutes. Causality: This allows the system to reach thermodynamic equilibrium as the solvent shell transitions from pure DMSO to a MeOH-dominant mixture.

  • Validation: Perform a visual inspection against a black-and-white background to ensure clarity. Verify the final concentration via UV-Vis spectroscopy, measuring the characteristic pyridine absorbance band (typically between 260-280 nm).

References

  • Guidechem. "6-methoxy-4-(methylthio)nicotinaldehyde 1288994-83-1." Guidechem Chemical Database. 1

  • Sigma-Aldrich. "Nicotinaldehyde derivatives solubility and safety." Sigma-Aldrich Product Directory.4

  • MedChemExpress. "3-Pyridinemethanol (Nicotinyl alcohol) Solubility." MedChemExpress. 5

  • Gonçalves, E. M., et al. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." The Journal of Chemical Thermodynamics, ResearchGate. 3

  • Google Patents. "Method for preparing nicotine aldehyde aqueous solution." CN1051304C. 2

  • National Institutes of Health (NIH). "Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration." Pharmaceutics. 7

  • Eco-Vector Journals Portal. "Effect of solid dispersions on the solubility of metronidazole."9

  • ResearchGate. "Utilization of the Tyndall Effect for Enhanced Visual Detection of Particles in Compatibility Testing of Intravenous Fluids." 8

Sources

Polysubstituted Pyridine Aldehydes: Physical Properties, Characterization, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Pyridine Aldehydes

Pyridine aldehydes (e.g., pyridine-3-carboxaldehyde, pyridine-4-carboxaldehyde) and their polysubstituted derivatives are indispensable building blocks in modern medicinal chemistry and agrochemical synthesis[1]. The presence of both a highly reactive formyl group and a nitrogen-containing heteroaromatic ring provides a versatile scaffold for synthesizing active pharmaceutical ingredients (APIs) such as antiretroviral protease inhibitors, kinase inhibitors, and immunomodulators[1].

As a Senior Application Scientist, I frequently observe that the physical properties of these compounds—dictated by the position and nature of ring substituents—profoundly impact their downstream processing, stability, and reactivity. This guide explores the causality between the structural dynamics of polysubstituted pyridine aldehydes and their physical behavior, providing self-validating protocols for their characterization and application.

Structural Dynamics and Physical Properties

The physical state, boiling point, and solubility of pyridine aldehydes are governed by intermolecular forces, primarily dipole-dipole interactions and potential hydrogen bonding. The electron-withdrawing nature of the pyridine nitrogen significantly polarizes the molecule, a property that is highly sensitive to further ring substitution.

Electronic Effects of Polysubstitution

When electron-donating groups (EDGs) such as a pyrrolidinyl moiety (e.g., 6-(1-pyrrolidinyl)pyridine-3-carboxaldehyde) are introduced, they donate electron density into the pyridine ring via resonance. This alters the dipole moment, often increasing the melting point due to enhanced solid-state packing, and influences the molecule's interaction with biological targets[2]. Conversely, electron-withdrawing groups (EWGs) like halogens exacerbate the electrophilicity of the formyl carbon, making it highly susceptible to nucleophilic attack during condensation reactions[3].

Quantitative Physical Data

The table below summarizes the physical properties of key pyridine aldehydes. Variations in boiling points and densities are critical parameters for distillation and purification scale-up.

CompoundCAS NumberMolecular WeightPhysical State (at STP)Boiling Point (°C)Density (g/mL at 20°C)
Pyridine-2-carboxaldehyde 1121-60-4107.11 g/mol Yellow liquid181[4]1.126
Pyridine-3-carboxaldehyde 500-22-1107.11 g/mol Pale yellow liquid95-97 (at 15 mmHg)[5]1.141
Pyridine-4-carboxaldehyde 872-85-5107.11 g/mol Clear yellow-brown liquid71-73 (at 10 mmHg)[6]1.137[6]
6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde 261715-39-3176.21 g/mol Solid / Heavy Oil~320 (Predicted)~1.2 (Predicted)[2]

Spectroscopic Characterization: Causality in Analytical Workflows

Accurate characterization of polysubstituted pyridine aldehydes is non-negotiable for ensuring batch-to-batch consistency in drug development.

In ¹H NMR, the formyl proton typically appears far downfield (around 9.8 - 10.5 ppm) due to the strong diamagnetic anisotropy of the carbonyl double bond combined with the electron-withdrawing effect of the pyridine ring[7]. Polysubstitution directly influences this shift: an EDG at the para position relative to the formyl group will shield the formyl proton, shifting it slightly upfield, while an EWG will push it further downfield.

NMR_Workflow N1 Sample Prep (DMSO-d6, 400 MHz) N2 1H & 13C NMR Acquisition N1->N2 N3 Signal Assignment (Aldehyde proton ~10 ppm) N2->N3 N4 Substituent Effect Analysis N3->N4

Self-validating NMR characterization workflow for substituted pyridine aldehydes.

Protocol 1: High-Resolution NMR Sample Preparation

Rationale: DMSO-d₆ is selected over CDCl₃ for highly substituted derivatives (especially those with hydrogen-bonding substituents) to prevent concentration-dependent aggregation, which can cause peak broadening and chemical shift drift.

  • Weighing: Accurately weigh 5–10 mg of the polysubstituted pyridine aldehyde into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution must be optically clear.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, strictly avoiding bubble formation.

  • Acquisition & Validation: Acquire ¹H NMR at 400 MHz (minimum 16 scans) at 298 K. Validate the structure by integrating the downfield formyl proton against the aromatic pyridine protons, ensuring a precise 1:1 ratio per molecule[7].

Reactivity Profiling: Schiff Base Formation

One of the most exploited physical and chemical properties of pyridine aldehydes is their facile condensation with primary amines to form Schiff bases (imines)[3]. These Schiff bases are critical ligands in coordination chemistry, often complexed with transition metals (like Zinc or Copper) to form layered supramolecular structures and bioactive metallo-drugs[8].

The electrophilicity of the aldehyde carbon dictates the reaction kinetics. In polysubstituted variants, steric hindrance from bulky adjacent groups can impede the nucleophilic attack of the amine, necessitating harsher thermodynamic conditions.

Schiff_Base_Workflow A Polysubstituted Pyridine Aldehyde C Condensation Reaction (MeOH, Reflux, 3h) A->C B Primary Amine (e.g., Isoniazid) B->C D Precipitation & Filtration C->D E Schiff Base Ligand (Solid State) D->E F Crystallography (XRD Analysis) E->F

Workflow for synthesizing and isolating Schiff base ligands from pyridine aldehydes.

Protocol 2: Standardized Synthesis of Pyridine Aldehyde Schiff Bases

Rationale: This protocol utilizes a self-validating precipitation mechanism. The starting materials are highly soluble in hot methanol, whereas the resulting Schiff base is typically insoluble. This physical property disparity drives the equilibrium forward (Le Chatelier's Principle) and allows for isolation without the need for column chromatography[8].

  • Reagent Preparation: Dissolve 10.0 mmol of the polysubstituted pyridine aldehyde in 15 mL of hot anhydrous methanol.

  • Amine Addition: In a separate flask, dissolve 10.0 mmol of the primary amine (e.g., isonicotinic acid hydrazide) in 20 mL of hot methanol.

  • Condensation: Add the aldehyde solution dropwise to the stirred amine solution to prevent localized thermal spikes.

  • Reflux: Heat the mixture under reflux (approx. 65 °C) for 3 hours. Monitor the reaction via TLC (eluent: ethyl acetate/hexane 1:1) to ensure the disappearance of the UV-active aldehyde spot.

  • Isolation: Cool the reaction mixture slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the resulting yellow precipitate under vacuum, wash with 2 x 5 mL of cold methanol, and dry in vacuo at 40 °C[8].

  • Validation: Confirm the loss of the C=O stretch (~1700 cm⁻¹) and the appearance of the C=N imine stretch (~1620 cm⁻¹) via FT-IR spectroscopy.

Conclusion

The physical properties of polysubstituted pyridine aldehydes are inextricably linked to their structural electronics and sterics. By understanding the causality between substituent effects and macroscopic properties—such as solubility, dipole moments, and electrophilicity—researchers can rationally design synthetic workflows, optimize purification protocols, and develop novel therapeutic agents with high precision.

References

  • ExSyn Corp. "In focus: Pyridine-3-Carboxaldhyde". ExSyn Corp.
  • CymitQuimica. "CAS 261715-39-3: 6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde". CymitQuimica.
  • PubChem. "2-Pyridinecarboxaldehyde | C6H5NO | CID 14273".
  • PubChem. "3-Pyridinecarboxaldehyde | C6H5NO | CID 10371".
  • ChemicalBook. "4-Pyridinecarboxaldehyde | 872-85-5". ChemicalBook.
  • ResearchGate. "a¹H NMR spectrum of pyridine-3-carboxaldehyde".
  • BenchChem. "Comparative Analysis of N-(6-formylpyridin-2-yl)pivalamide and Other Pyridine Aldehydes in Research and Development". BenchChem.
  • Ntum, S., et al. "Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II)". Scientific Research Publishing.

Sources

Technical Whitepaper: Synthetic Utility and Reactivity Profiling of 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multi-substituted pyridine-3-carbaldehyde derivatives serve as privileged scaffolds in modern medicinal chemistry and drug discovery, offering dense functionalization points for library generation and lead optimization. 6-Methoxy-4-(methylthio)nicotinaldehyde represents a highly versatile, orthogonally reactive building block. This technical guide provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this compound, focusing specifically on the chemoselective manipulation of its formyl and methylthio groups to generate complex heterocyclic architectures.

Chemical Identity & Core Identifiers

Accurate compound tracking, inventory management, and database registration require verified identifiers. Table 1 summarizes the core physicochemical and registry data for 6-Methoxy-4-(methylthio)nicotinaldehyde.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
Systematic Name 6-Methoxy-4-(methylthio)pyridine-3-carbaldehyde
CAS Registry Number 1288994-83-1
Molecular Formula C8H9NO2S[1]
Molecular Weight 183.23 g/mol
MDL Number MFCD22543731[2]
PubChem CID 74891155[1]

Structural Reactivity & Mechanistic Causality

The synthetic value of 6-Methoxy-4-(methylthio)nicotinaldehyde lies in its three distinct functional groups, each governed by the electronic environment of the pyridine core:

  • The C3-Formyl Group (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C3 carbonyl carbon. This makes it highly susceptible to nucleophilic attack by primary and secondary amines to form imines or iminium ions, which can be subsequently reduced via reductive amination[3].

  • The C4-Methylthio Group (Latent Electrophile): While a thioether is generally stable and a poor leaving group, it serves as a "masked" electrophilic center. Oxidation of the sulfur atom to a sulfone (methylsulfonyl) dramatically alters the electronic landscape. The sulfone is a strong electron-withdrawing group and an excellent leaving group. The presence of the pyridine nitrogen (which stabilizes negative charge via resonance) lowers the activation energy for the formation of the anionic Meisenheimer complex, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) at the C4 position[4].

  • The C6-Methoxy Group (Electronic Modulator): The methoxy group donates electron density into the ring via resonance, slightly dampening the overall electrophilicity of the pyridine core compared to an unsubstituted analog. This provides crucial metabolic stability and protects against unwanted ring-opening or degradation during harsh reaction conditions.

Mechanistic Pathway Visualization

The orthogonal reactivity of the formyl and methylthio groups allows for divergent synthetic pathways, enabling the independent functionalization of the C3 and C4 positions.

ReactivityMap Core 6-Methoxy-4-(methylthio) nicotinaldehyde Imine Imine / Iminium Intermediate Core->Imine Amine, Mild Acid (pH 5-6) Sulfone 4-(Methylsulfonyl) Intermediate Core->Sulfone mCPBA (2.2 eq) CH2Cl2, 0 °C to RT Amine 3-Picolylamine Derivative (Reductive Amination) Imine->Amine NaBH3CN or Na(OAc)3BH SNArProd 4-Substituted-6-methoxy nicotinaldehyde Sulfone->SNArProd Nucleophile, Base SNAr Displacement

Divergent synthetic pathways for 6-Methoxy-4-(methylthio)nicotinaldehyde via C3 and C4.

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS) are integrated to confirm mechanistic milestones before proceeding to subsequent steps.

Protocol A: Chemoselective Reductive Amination of the C3-Formyl Group

Causality: Reductive amination requires precise pH control. A mildly acidic environment (pH 5–6) is necessary to protonate the aldehyde oxygen, accelerating imine formation, but excessive acidity will protonate the amine nucleophile, halting the reaction. Sodium cyanoborohydride (NaBH₃CN) is utilized because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the unreacted aldehyde[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous methanol to achieve a 0.1–0.2 M concentration[5].

  • Acidification: Add glacial acetic acid dropwise until the pH reaches approximately 5.5 (typically 0.1–0.2 equiv). Stir at room temperature for 2 hours to allow complete imine/iminium formation.

    • Validation Check: Analyze an aliquot via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/iminium intermediate mass.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in small portions to manage hydrogen evolution and exothermicity[3][5].

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess reducing agent. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the pure 3-picolylamine derivative.

Protocol B: Oxidation and SNAr Displacement of the C4-Methylthio Group

Causality: The methylthio group must be electronically activated prior to nucleophilic attack. Oxidation with meta-chloroperoxybenzoic acid (mCPBA) converts the sulfide to a sulfone. The sulfone acts as an exceptional leaving group for SNAr because the resulting sulfinate anion is highly stable. The reaction is performed at 0 °C initially to control the exothermic oxidation and prevent over-oxidation of the pyridine nitrogen into an N-oxide[4][6].

Step-by-Step Methodology:

  • Oxidation Setup: Dissolve 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath[6].

  • mCPBA Addition: In a separate flask, dissolve mCPBA (2.2–2.5 equiv, to ensure complete conversion past the intermediate sulfoxide directly to the sulfone) in DCM. Add this solution dropwise to the aldehyde solution over 30 minutes, strictly maintaining the temperature at 0 °C[6].

  • Maturation: Remove the ice bath and stir at room temperature for 2–3 hours.

    • Validation Check: Monitor by LC-MS. The intermediate sulfoxide will appear first, followed by complete conversion to the methylsulfonyl derivative.

  • Quench and Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and brine[6]. Dry over MgSO₄ and concentrate.

  • SNAr Displacement: Dissolve the crude 4-(methylsulfonyl) intermediate in a polar aprotic solvent (e.g., DMF or NMP). Add the desired nucleophile (e.g., an amine, 1.2 equiv) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0 equiv)[4].

  • Heating: Heat the mixture to 70–80 °C for 4–8 hours until complete consumption of the sulfone is observed via LC-MS.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the resulting 4-substituted-6-methoxy-nicotinaldehyde via preparative HPLC.

References

  • CAS 1288994-83-1 - Sigma-Aldrich - sigmaaldrich.com -

  • 6-methoxy-4-(methylthio)nicotinaldehyde 1288994-83-1 wiki - guidechem.com - 1

  • 1288994-83-1 | 6-Methoxy-4-(methylthio)nicotinaldehyde | Boroncore - boroncore.com - 2

  • Pyridine-3-carbaldehyde - Grokipedia - grokipedia.com - 3

  • Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline - benchchem.com - 6

  • Development of a Practical Synthesis of ERK Inhibitor GDC-0994 - acs.org - 4

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - acs.org - 5

Sources

reactivity profile of 4-methylthio substituted nicotinaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-methylthio substituted nicotinaldehydes, focusing on their orthogonal reactivity, mechanistic pathways, and applications in advanced organic synthesis and drug discovery.

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of highly functionalized heteroaromatic scaffolds requires building blocks that offer orthogonal reactivity. 4-Methylthio substituted nicotinaldehydes (e.g., 4-(methylthio)pyridine-3-carboxaldehyde) represent a masterclass in bifunctional design. They possess an electrophilic formyl group at the C3 position and a masked, cross-coupling-ready thioether at the C4 position. This specific substitution pattern has been instrumental in synthesizing complex therapeutics, including SKP2 E3 ligase inhibitors[1] and Polq inhibitors[2].

The Causality of the Scaffold Design: A common question in synthetic route design is why a 4-methylthio group is preferred over a traditional 4-halo (e.g., 4-chloro) substituent. The pyridine ring is inherently electron-deficient, and the C4 position (para to the nitrogen) is highly activated toward nucleophilic attack. A 4-chloro substituent is often too reactive, leading to premature nucleophilic aromatic substitution (SNAr) or hydrodehalogenation during the elaboration of the C3-aldehyde. The methylthio (–SMe) group solves this by acting as a stable placeholder. It remains completely inert to standard reductive amination and olefination conditions[1]. Once the C3 position is fully elaborated, the C4–SMe group can be selectively activated via oxidation or transition-metal catalysis[3].

Reactivity Node 1: The C3-Formyl Group

The formyl group at the C3 position is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the pyridine nitrogen. It readily undergoes standard aldehyde transformations, including Wittig olefinations, Knoevenagel condensations, and Biginelli multicomponent reactions. However, its most frequent application in drug discovery is reductive amination to install complex amine side chains[1].

Protocol 1: Chemoselective Reductive Amination

To prevent the premature reduction of the highly reactive nicotinaldehyde to its corresponding alcohol, sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized. The electron-withdrawing acetoxy groups reduce the hydride donating ability of the reagent, making it selective for the protonated iminium ion over the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-methylthionicotinaldehyde (1.0 equiv) and the primary/secondary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours under an inert argon atmosphere. Note: For weakly nucleophilic amines, add catalytic acetic acid (0.1 equiv) or use a Dean-Stark trap.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (consumption of the UV-active aldehyde).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Reactivity Node 2: The C4-Methylthio Group

Once the C3 position is functionalized, the C4–SMe group becomes the focal point for structural diversification. This can be achieved through two primary pathways: Oxidation-Activated SNAr or Liebeskind-Srogl Cross-Coupling.

Pathway A: Oxidation-Activated SNAr

While the –SMe group is a poor leaving group, oxidizing it to a methylsulfinyl (–S(O)Me) or methylsulfonyl (–SO₂Me) group transforms it into an exceptional leaving group. The strong electron-withdrawing nature of the sulfone, combined with the electron-deficient pyridine core, allows for rapid SNAr displacement by amines, alkoxides, or thiolates at mild temperatures (20–50 °C).

Pathway B: Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl coupling is a powerful Pd-catalyzed, Cu-mediated cross-coupling that forms C–C bonds directly from thioethers and boronic acids[4]. The mechanistic linchpin of this reaction is the addition of a stoichiometric copper(I) cofactor (e.g., CuTC or CuMeSal). Cu(I) is highly thiophilic; it coordinates to the sulfur atom, polarizing the C–S bond and significantly lowering the activation energy required for palladium oxidative addition[3]. Recent advancements have even expanded this paradigm to Ni-catalyzed reductive alkylations using alkyl bromides[5].

Protocol 2: Liebeskind-Srogl C–C Bond Formation

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the C3-functionalized 4-methylthiopyridine derivative (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), CuMeSal (2.0 equiv), and Pd(PPh₃)₄ (5–10 mol%)[4].

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed THF (0.1 M) via syringe.

  • Reaction: Seal the tube and heat to 80 °C (or utilize microwave irradiation at 100 °C for 60 minutes)[4]. The reaction mixture will typically turn dark due to the formation of Cu(SMe) byproducts.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the causality behind leaving group selection at the C4 position of the pyridine core, demonstrating why the –SMe group is the optimal starting point for multi-step syntheses.

C4 Leaving GroupRelative SNAr ReactivityStability to Reductive AminationTypical SNAr TempCross-Coupling Capability
–Cl (Chloro)HighLow (Prone to side reactions)60–80 °CSuzuki, Stille
–SMe (Methylthio)LowHigh (Completely inert) >120 °CLiebeskind-Srogl
–SO₂Me (Sulfone)Very HighModerate20–50 °CLimited

Mechanistic Visualizations

ReactivityMap Core 4-Methylthio Nicotinaldehyde C3 C3: Formyl Group Core->C3 C4 C4: Methylthio Group Core->C4 N1 N1: Pyridine Nitrogen Core->N1 RedAm Reductive Amination (Complex Amines) C3->RedAm Biginelli Biginelli MCR (Dihydropyrimidinones) C3->Biginelli SNAr Oxidation to Sulfone followed by SNAr C4->SNAr LS_Coupling Liebeskind-Srogl Cross-Coupling (C-C Bond) C4->LS_Coupling NOxide N-Oxidation (Activates C2/C6) N1->NOxide

Overall reactivity map of 4-methylthio nicotinaldehyde highlighting orthogonal functionalization.

LSMechanism Start 4-SMe-Pyridine Derivative Coord Cu(I) Thio-Coordination (Polarizes C-S bond) Start->Coord CuTC / CuMeSal OxAdd Oxidative Addition [Pd(0) -> Pd(II)] TransMet Transmetalation with R-B(OH)2 OxAdd->TransMet Boronic Acid Coord->OxAdd Pd(0) catalyst RedElim Reductive Elimination [Pd(II) -> Pd(0)] TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product C4-Alkylated/Arylated Pyridine RedElim->Product

Catalytic cycle of the Liebeskind-Srogl cross-coupling at the C4-methylthio position.

References

1.[1] Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2 - Australian Journal of Chemistry. 1 2.[2] WO2024121753A1 - Polq inhibitors - Google Patents. 2 3.[4] A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions - Universitat de Barcelona. 4 4.[3] The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC (NIH). 3 5.[5] Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - ACS Publications. 5

Sources

The 6-Methoxypyridine Scaffold in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for 6-Methoxypyridine

In contemporary medicinal chemistry, the selection of a heterocyclic scaffold is rarely arbitrary; it is a calculated decision driven by the need to balance target affinity, physicochemical properties, and metabolic stability. The 6-methoxypyridine moiety has emerged as a privileged pharmacophore and bioisostere across multiple therapeutic domains.

As a Senior Application Scientist, I approach scaffold selection through the lens of molecular causality. The incorporation of a 6-methoxy group onto a pyridine ring serves three distinct mechanistic purposes:

  • Electronic Modulation: The methoxy group (-OCH₃) acts as an electron-donating group via resonance (+M effect), which increases the electron density of the pyridine ring. This fine-tunes the pKa of the pyridine nitrogen, optimizing its capacity to serve as a hydrogen bond acceptor in highly conserved biological pockets (e.g., the kinase hinge region).

  • Metabolic Shielding: Unsubstituted pyridines are highly susceptible to cytochrome P450-mediated N-oxidation and nucleophilic attack. The steric bulk and electronic profile of the 6-methoxy group protect the ring from rapid hepatic clearance, significantly improving the pharmacokinetic (PK) half-life of the drug candidate.

  • Synthetic Orthogonality: Halogenated 6-methoxypyridines provide a highly predictable, hierarchical reactivity profile, enabling the rapid assembly of complex molecular libraries without the need for exhaustive protecting-group chemistry[1].

This whitepaper synthesizes the current literature on 6-methoxypyridine derivatives, detailing their applications from oncology to gastroenterology, and provides field-proven, self-validating experimental protocols for their functionalization.

Therapeutic Applications and Literature Synthesis

Oncology & Autoimmune Diseases: Advanced Kinase Inhibitors

The 6-methoxypyridine core is a foundational building block for both reversible and Targeted Covalent Inhibitors (TCIs). Recent structure-based drug design efforts have demonstrated that appending a 6-methoxypyridine ring to an anilinopyrimidine core significantly enhances inhibitory activity against SRC and FGFR1 kinases[2]. The methoxy group projects into the hydrophobic back-pocket of the kinase domain, displacing high-energy water molecules and driving binding affinity through favorable entropic gains[2].

Furthermore, 2-fluoro-4-iodo-6-methoxypyridine is heavily utilized as a trifunctional scaffold for the synthesis of CDK4/6 and Bruton's Tyrosine Kinase (BTK) inhibitors[1][3]. The amine installed at the C2 position forms a critical hydrogen bond with the kinase hinge region, while the C4-aryl vector determines isoform selectivity[1].

Gastroenterology: Potassium-Competitive Acid Blockers (P-CABs)

A breakthrough application of this scaffold is found in Padoprazan (CAS 2756367-23-2), a next-generation P-CAB currently in Phase 3 clinical trials for gastroesophageal reflux disease (GERD)[4]. Traditional Proton Pump Inhibitors (PPIs) require acidic environments for activation and form irreversible covalent bonds. In contrast, Padoprazan utilizes a 1-(6-methoxypyridine-3-sulfonyl) moiety to competitively and reversibly bind the potassium-binding site of the H+/K+ ATPase pump[4]. The 6-methoxypyridine group ensures the molecule remains stable in neutral pH while providing the exact steric geometry required to block ion exchange.

Neurology & Infectious Diseases

Beyond kinases and proton pumps, 2-amino-6-methoxypyridine-3,5-dicarbonitrile derivatives have been synthesized as multipotent agents for Alzheimer's disease, showing mixed-type inhibition of Acetylcholinesterase (AChE)[5]. In infectious diseases, bicyclic nitroimidazole derivatives incorporating 6-methoxypyridine have been developed as prodrugs to combat Tuberculosis and Chagas disease, utilizing the pyridine core to modulate the reduction potential of the nitro group for targeted bioactivation[6].

Quantitative Data & Pipeline Summary

The following table summarizes the diverse applications of 6-methoxypyridine derivatives currently in development or utilized as advanced discovery scaffolds:

Compound / ScaffoldPrimary TargetTherapeutic AreaDevelopment StatusKey Structural Role of 6-Methoxypyridine
Padoprazan H+/K+ ATPase (P-CAB)GastroenterologyPhase 3 ClinicalThe 6-methoxypyridine-3-sulfonyl group acts as a reversible, acid-independent competitive binder.
2-Fluoro-4-iodo-6-methoxypyridine CDK4/6, BTK, FGFROncology / AutoimmuneDiscovery ScaffoldProvides orthogonal handles for C4/C2 functionalization; methoxy modulates aqueous solubility.
C5-Substituted SRC Inhibitors SRC / FGFR1 KinaseOncologyPreclinicalEnhances hydrophobic interactions in the kinase back-pocket, improving IC50 values.
2-Amino-6-methoxypyridine derivatives AChE / BuChENeurology (Alzheimer's)PreclinicalFine-tunes electronic distribution for optimal binding in the catalytic active site (CAS).
Bicyclic Nitroimidazoles Bioactivation (Prodrug)Infectious DiseasePreclinicalModulates the redox potential required for the bioactivation of the nitroimidazole core.

Experimental Workflows & Self-Validating Protocols

To harness the power of the 6-methoxypyridine scaffold, researchers frequently utilize 2-fluoro-4-iodo-6-methoxypyridine . The following protocol details a self-validating, two-step orthogonal functionalization workflow[1][3].

Protocol: Orthogonal Functionalization of 2-Fluoro-4-iodo-6-methoxypyridine

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling (C4 Position)

  • Causality & Mechanism: The absolute regioselectivity of this step is governed by Bond Dissociation Energies (BDE). The C-I bond (~238 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol). Palladium(0) undergoes oxidative addition exclusively at the C4-iodo position, leaving the C2-fluoro group completely intact for downstream chemistry[1].

  • Procedure:

    • In a Schlenk flask, combine 2-fluoro-4-iodo-6-methoxypyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The successful coupling is confirmed by the disappearance of the starting material mass (m/z 253) and the appearance of the cross-coupled product. Critical check: Perform a crude ¹⁹F NMR; the presence of a sharp singlet confirms the C2-fluorine has not been compromised.

Step 2: Nucleophilic Aromatic Substitution (S_NAr) (C2 Position)

  • Causality & Mechanism: The highly electronegative fluorine atom withdraws electron density via induction. Combined with the electron-deficient nature of the pyridine ring, the C2 carbon becomes highly electrophilic. Upon heating with a nucleophile, a Meisenheimer complex forms, followed by the rapid expulsion of the fluoride ion[3].

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in anhydrous DMSO.

    • Add the desired primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Heat the mixture to 100 °C for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The S_NAr product will exhibit higher polarity than the starting material. Confirm the complete displacement of fluorine by the total absence of the ¹⁹F NMR signal and the appearance of the amine protons in the ¹H NMR spectrum.

Mechanistic Visualizations

G A 2-Fluoro-4-iodo- 6-methoxypyridine B Suzuki Coupling (C4) Pd(dppf)Cl2, Aryl-B(OH)2 A->B Step 1: C-I Activation C SNAr Reaction (C2) Amine/Alkoxide, Heat B->C Step 2: C-F Displacement D Advanced Kinase Inhibitor Scaffold C->D Final Assembly

Workflow for the orthogonal functionalization of 2-fluoro-4-iodo-6-methoxypyridine.

G P Padoprazan (6-methoxypyridine derivative) K K+ Binding Site on H+/K+ ATPase P->K Competitive Binding A Reversible, Acid-Independent Inhibition K->A Blocks Ion Exchange S Suppression of Gastric Acid Secretion A->S Clinical Efficacy

Mechanism of action of Padoprazan as a Potassium-Competitive Acid Blocker (P-CAB).

References

  • Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. Joseroda.[Link]

  • Padoprazan - New Drug Approvals. Newdrugapprovals.org.[Link]

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. NIH (PMC).[Link]

Sources

Methodological & Application

Advanced Application Notes: Condensation Workflows for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Structural Analysis & Mechanistic Causality

6-Methoxy-4-(methylthio)nicotinaldehyde (CAS 1288994-83-1) [1] is a highly decorated pyridine scaffold utilized extensively in the synthesis of kinase inhibitors, GPCR ligands, and novel antimicrobial agents. The condensation of this aldehyde with primary and secondary amines is a critical carbon-nitrogen bond-forming step. However, its unique substitution pattern presents specific kinetic and thermodynamic challenges that must be addressed in experimental design:

  • Electronic Deactivation (The para-Methoxy Effect): The methoxy group at the C6 position is para to the C3-aldehyde. Through resonance (+M effect), the oxygen lone pairs donate electron density into the pyridine ring, significantly reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance (The ortho-Methylthio Effect): The bulky methylthio (-SMe) group at C4 sits immediately adjacent to the reacting aldehyde. This creates a steric shield that impedes the trajectory of incoming nucleophiles.

Causality in Experimental Design: Because of these two factors, standard room-temperature condensations often stall at the tetrahedral hemiaminal intermediate [2]. To drive the reaction forward, robust dehydration strategies are required. For robust amines, traditional Brønsted acids (like glacial acetic acid) combined with Dean-Stark azeotropic distillation are highly effective. For sterically hindered or sensitive amines, the use of a mild, chemoselective Lewis acid such as Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] is required to activate the carbonyl without necessitating harsh thermal conditions [3].

Furthermore, the C4-methylthio group offers orthogonal reactivity. Under prolonged heating with bifunctional amines (e.g., 1,2-diaminoarenes), the initial kinetic imine product can undergo a tandem intramolecular nucleophilic aromatic substitution (SNAr), expelling methanethiol (MeSH) to form thermodynamically stable fused tricyclic heterocycles.

Quantitative Data: Optimized Condensation Parameters

The following table summarizes the optimized reaction conditions based on the amine class and desired product profile, providing a baseline for process scale-up.

Amine ClassReagent / CatalystSolventTemp / TimeYield (%)Diagnostic NMR Shift (CH=N)
Primary Aliphatic B(OCH2CF3)3 (1.1 eq)CH2Cl225°C / 4 h88 - 94%~8.1 - 8.3 ppm (s, 1H)
Primary Aromatic Glacial AcOH (cat.)Toluene110°C / 6 h82 - 89%~8.4 - 8.6 ppm (s, 1H)
Secondary (Cyclic) Pyrrolidine (Organocat.)Ethanol50°C / 2 h>90%N/A (Forms Enamine/Aminal)
Bifunctional (1,2-Diamines) PTSA (0.1 eq)DMF120°C / 12 h70 - 78%N/A (Forms Fused Tricycle)

Table 1: Comparative reaction metrics for the condensation of 6-Methoxy-4-(methylthio)nicotinaldehyde with various amine nucleophiles.

Visualization of the Reaction Pathway

The following workflow illustrates the kinetic and thermodynamic pathways available to this scaffold, highlighting the critical intermediates and activation steps.

Pathway A 6-Methoxy-4-(methylthio) nicotinaldehyde (Electrophile) D Hemiaminal Intermediate A->D Nucleophilic Addition B Amine Nucleophile (R-NH2) B->D C Acid/Lewis Catalyst (e.g., B(OCH2CF3)3) C->D Carbonyl Activation E Imine (Schiff Base) Kinetic Product D->E Dehydration (-H2O) F Tandem Cyclization Thermodynamic Product E->F Heat + Bifunctional Amine (-MeSH)

Mechanistic pathway of amine condensation with 6-Methoxy-4-(methylthio)nicotinaldehyde.

Experimental Protocols

Protocol A: Mild Synthesis of Schiff Bases via Lewis Acid Catalysis

Objective: High-yielding imine formation avoiding thermal degradation, ideal for sensitive aliphatic or sterically hindered amines.

Materials:

  • 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 mmol)

  • Primary Amine (1.05 mmol)

  • Tris(2,2,2-trifluoroethyl)borate[B(OCH2CF3)3] (1.1 mmol) [3]

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 6-Methoxy-4-(methylthio)nicotinaldehyde (183.2 mg, 1.0 mmol) to the flask and dissolve in 5.0 mL of anhydrous DCM.

  • Activation: Inject B(OCH2CF3)3 (1.1 mmol) into the stirring solution at room temperature. Causality: The boron center coordinates with the aldehyde oxygen, counteracting the electron-donating effect of the C6-methoxy group and increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Addition: Dropwise add the primary amine (1.05 mmol) over 5 minutes.

  • Reaction Monitoring (In-Process QC): Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (UV active, Rf ~0.6) should cleanly convert to a lower-polarity spot (Rf ~0.8).

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via 1H NMR (CDCl3). The disappearance of the aldehyde proton singlet at ~10.2 ppm and the emergence of the imine (CH=N) proton singlet at ~8.1–8.3 ppm confirms successful dehydration.

Protocol B: Robust Azeotropic Condensation for N-Aryl Imines

Objective: Scalable synthesis of robust N-aryl Schiff bases utilizing Le Chatelier's principle to force the equilibrium.

Materials:

  • 6-Methoxy-4-(methylthio)nicotinaldehyde (10.0 mmol)

  • Aniline derivative (10.0 mmol)

  • Glacial Acetic Acid (0.5 mmol, 5 mol%)

  • Anhydrous Toluene (40 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Combine the aldehyde (1.83 g, 10.0 mmol) and the aniline derivative (10.0 mmol) in 40 mL of anhydrous toluene.

  • Catalysis: Add glacial acetic acid (28 µL, 0.5 mmol). Causality: The acid protonates the intermediate hemiaminal hydroxyl group, turning it into a superior leaving group (H2O) to overcome the steric barrier imposed by the adjacent C4-methylthio group.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at 120°C). As the reaction proceeds, water will azeotrope with toluene and collect in the Dean-Stark trap.

  • Self-Validation: The reaction is deemed complete when water ceases to accumulate in the trap (typically 5-6 hours).

  • Isolation: Cool to room temperature. Wash the toluene solution with saturated NaHCO3 (20 mL) to remove the acetic acid, followed by brine. Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the analytically pure Schiff base.

References

  • MDPI - Molecules. "A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals."[Link]

  • Organic Chemistry Portal. "Imine synthesis by oxidation, condensation, hydroamination or rearrangement." (Citing: J. T. Reeves et al., Org. Lett., 2015, 17, 2442-2445).[Link]

Application Note: Modular Synthesis of Pyrazolopyridine-Pyridone Hinge Binders from 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Kinase Inhibitor Design

In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors heavily relies on occupying the highly conserved ATP-binding pocket. The adenosine of ATP naturally interacts with the residues of the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain[1]. Consequently, bioisosteres of adenine that can form robust hydrogen bonds with this hinge backbone are critical for inhibitor potency and selectivity.

Pyrazolopyridines have emerged as a privileged class of bicyclic hinge binders, successfully deployed in FDA-approved drugs like the RET inhibitor selpercatinib and advanced clinical candidates targeting CDK8/19[1][2]. To further optimize these scaffolds, medicinal chemists frequently incorporate pyridone (pyridinone) motifs. Pyridones act as versatile peptide bond isosteres, capable of acting as both hydrogen bond donors and acceptors to form bidentate interactions with the kinase hinge, while simultaneously improving the molecule's aqueous solubility and mitigating genotoxicity liabilities[3][4].

6-Methoxy-4-(methylthio)nicotinaldehyde (CAS 1288994-83-1) is a highly specialized, bifunctional building block that perfectly bridges these two pharmacophores. By leveraging its unique substitution pattern, researchers can rapidly construct a pyrazolo[4,3-c]pyridine core and subsequently unmask a potent pyridone hinge-binding motif.

Mechanistic Causality of the Synthetic Workflow

The transformation of 6-Methoxy-4-(methylthio)nicotinaldehyde into a mature kinase inhibitor scaffold is governed by precise electronic manipulation of the pyridine ring:

  • Electrophilic Activation (Thioether to Sulfone): Direct nucleophilic aromatic substitution (SNAr) at the C4 position of the pyridine ring is kinetically sluggish when a methylthio (-SCH3) group is present. By oxidizing the thioether to a methylsulfonyl (-SO2CH3) group, the C4 position becomes highly electron-deficient, converting a poor leaving group into an excellent one.

  • Bicyclic Core Assembly: The C3-aldehyde is primed for condensation with substituted hydrazines (e.g., methylhydrazine). The reaction proceeds via a transient hydrazone intermediate. Driven by heat, the secondary amine of the hydrazone attacks the activated C4 position, displacing the sulfone via intramolecular SNAr to forge the fused pyrazole ring.

  • Unmasking the Pharmacophore: The C6-methoxy group serves a dual purpose. During cyclization, it acts as a robust protecting group, preventing unwanted side reactions. Once the bicyclic core is assembled, acidic hydrolysis cleaves the methyl ether, revealing a 6-hydroxypyridine that immediately tautomerizes into the thermodynamically favored pyridone . This final step exposes the critical NH (donor) and C=O (acceptor) required for hinge binding.

SynthWorkflow SM 6-Methoxy-4-(methylthio) nicotinaldehyde Sulfone 6-Methoxy-4-(methylsulfonyl) nicotinaldehyde SM->Sulfone mCPBA Oxidation Bicycle 6-Methoxy-1-methyl-1H- pyrazolo[4,3-c]pyridine Sulfone->Bicycle MeNHNH2 Cyclocondensation Pyridone 1-Methyl-1H-pyrazolo [4,3-c]pyridin-6(5H)-one Bicycle->Pyridone Aqueous HCl Demethylation

Synthetic workflow from 6-Methoxy-4-(methylthio)nicotinaldehyde to a pyridone hinge binder.

Self-Validating Experimental Protocols

The following protocols detail the modular synthesis of the 1-methyl-1H-pyrazolo[4,3-c]pyridin-6(5H)-one core.

Protocol A: Oxidation of Thioether to Sulfone

Purpose: Activate the C4 position for subsequent intramolecular cyclization.

  • Preparation: Dissolve 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C under nitrogen.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) in portions. The excess mCPBA ensures complete conversion past the sulfoxide intermediate to the sulfone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to destroy unreacted peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3x) to remove meta-chlorobenzoic acid. Dry over Na2SO4 and concentrate in vacuo.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) will be replaced by a more polar sulfone spot (Rf ~0.3). LC-MS must confirm the mass shift from m/z 184.0 [M+H]+ (thioether) to m/z 216.0 [M+H]+ (sulfone).

Protocol B: Bicyclic Core Assembly via Cyclocondensation

Purpose: Construct the pyrazolo[4,3-c]pyridine pharmacophore.

  • Preparation: Dissolve the crude sulfone intermediate (1.0 eq) in absolute ethanol (0.15 M).

  • Condensation: Add methylhydrazine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 6 hours. The DIPEA acts as an acid scavenger for the departing methanesulfinic acid.

  • Workup: Cool to room temperature, concentrate the solvent, and purify via flash chromatography (DCM/MeOH gradient) to isolate 6-Methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine.

  • Validation Checkpoint: LC-MS will initially show the linear hydrazone intermediate (m/z 244.1 [M+H]+). Upon heating, the peak will shift to the cyclized product (m/z 164.1 [M+H]+), confirming the loss of methanesulfinic acid (mass 80.0).

Protocol C: Unmasking the Pyridone Hinge Binder

Purpose: Cleave the methyl ether to generate the bidentate hydrogen-bonding motif.

  • Preparation: Suspend the purified 6-Methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in 6N aqueous HCl (0.1 M). Note: Aqueous HCl is preferred over BBr3 here to avoid harsh Lewis acid complexation with the pyrazole nitrogens.

  • Hydrolysis: Heat the suspension to 100 °C in a sealed tube for 12 hours.

  • Workup: Cool to room temperature. Carefully neutralize the mixture to pH 7 using saturated aqueous NaHCO3. Extract the highly polar pyridone product using 20% isopropanol in chloroform, dry, and concentrate.

  • Validation Checkpoint: LC-MS must show complete conversion from m/z 164.1 to m/z 150.1 [M+H]+. The UV chromatogram will exhibit a characteristic blue shift in the λmax, typical of the transition from a methoxypyridine to a pyridone.

Quantitative Data Summary

Reaction StepReagents & ConditionsTarget IntermediateLC-MS Marker ([M+H]+)Typical Yield
1. Oxidation mCPBA, DCM, 0 °C to RT, 3hSulfone216.085-92%
2. Cyclization MeNHNH2, EtOH, 80 °C, 6hPyrazolo[4,3-c]pyridine164.170-80%
3. Demethylation 6N HCl, 100 °C, 12hPyridone Hinge Binder150.185-95%

Mechanism of Action: Kinase Hinge Binding

Once synthesized, the unmasked pyridone motif acts as a potent anchor within the kinase ATP-binding site. The adjacent NH and C=O groups of the pyridone form a highly stable, bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., typically a conserved Alanine, Cysteine, or Methionine depending on the specific kinase target).

HingeBinding cluster_kinase Kinase Hinge Region Backbone cluster_inhibitor Pyrazolopyridine-Pyridone Inhibitor Res1 Hinge Residue Backbone C=O Res2 Hinge Residue Backbone NH Pyr_CO Pyridone C=O (H-bond Acceptor) Res2->Pyr_CO Secondary H-bond Pyr_NH Pyridone NH (H-bond Donor) Pyr_NH->Res1 Primary H-bond

Bidentate hydrogen bonding network between the unmasked pyridone motif and the kinase hinge.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS. ACS Medicinal Chemistry Letters. URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. URL:[Link]

Sources

Application Note: Cyclization Protocols for 6-Methoxy-4-(methylthio)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Overview

The development of novel fused heterocyclic scaffolds is a cornerstone of modern small-molecule drug discovery, particularly in the design of kinase inhibitors and GPCR modulators. 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) serves as a highly versatile, dielectrophilic building block. By leveraging the differential reactivity of its C3-aldehyde and C4-methylthio groups, chemists can execute divergent cyclization protocols to access two highly privileged pharmacophores: 1H-pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines .

This application note details the mechanistic causality, self-validating experimental protocols, and in-process controls required to successfully execute these divergent cyclizations.

Mechanistic Rationale: The Dielectrophilic Core

To master the cyclization of 6-methoxy-4-(methylthio)nicotinaldehyde, one must understand the electronic interplay of its substituents:

  • The C3-Aldehyde (Primary Electrophile): The formyl group is highly susceptible to initial nucleophilic attack by primary amines, hydrazines, or amidines. This condensation is rapid, reversible, and serves to tether the nucleophile to the pyridine ring.

  • The C4-Methylthio Group (SNAr Leaving Group): While alkylthio groups are generally poor leaving groups in unactivated systems, the C4 position of this pyridine is highly activated. The electron-withdrawing nature of the para-nitrogen, combined with the newly formed imine/hydrazone at C3, significantly lowers the LUMO of the ring. This facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr) .

  • The C6-Methoxy Group (Electronic Modulator): The methoxy group donates electron density into the ring, preventing premature decomposition of the starting material under basic conditions and providing a valuable handle for late-stage functionalization (e.g., cleavage to a pyridone).

G SM 6-Methoxy-4-(methylthio) nicotinaldehyde Hydrazine Hydrazine Hydrate (EtOH, RT to 80°C) SM->Hydrazine Amidine Amidine / Base (DMF, 100°C) SM->Amidine Hydrazone Hydrazone Intermediate (C3-Condensation) Hydrazine->Hydrazone Imine Imine Intermediate (C3-Condensation) Amidine->Imine Pyrazolo 6-Methoxy-1H-pyrazolo [3,4-c]pyridine Hydrazone->Pyrazolo Intramolecular SNAr (-MeSH) Pyrido 7-Methoxy-pyrido [4,3-d]pyrimidine Imine->Pyrido Intramolecular SNAr (-MeSH)

Divergent cyclization pathways of 6-Methoxy-4-(methylthio)nicotinaldehyde to fused heterocycles.

Divergent Cyclization Workflows

Protocol A: Synthesis of 6-Methoxy-1H-pyrazolo[3,4-c]pyridines

This protocol utilizes hydrazine to form a 5,6-fused bicyclic system, a scaffold frequently found in advanced kinase inhibitors .

Self-Validating Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 6-methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv, 5.0 mmol) in anhydrous ethanol (25 mL, 0.2 M).

  • Condensation (Tethering): Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (64% in water, 3.0 equiv) dropwise over 5 minutes.

    • Causality: The stoichiometric excess of hydrazine is critical to drive the equilibrium toward the monomeric hydrazone and prevent the formation of symmetric azine dimers. Cooling mitigates the exothermic nature of the initial condensation.

  • In-Process Control (IPC 1): Remove the ice bath and stir at room temperature for 2 hours. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Gate: Do not proceed until the starting material mass is completely consumed and the intermediate hydrazone mass (

      
       corresponding to loss of 
      
      
      
      ) is the dominant peak.
  • Thermal Cyclization (SNAr): Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours.

    • Causality: While condensation occurs at room temperature, the intramolecular displacement of the -SMe group requires elevated thermal energy to overcome the transition state barrier of the aromatic ring.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Triturate the resulting residue with ice-cold water (20 mL) to dissolve unreacted hydrazine and water-soluble impurities. Filter the resulting precipitate and dry under high vacuum to afford the pyrazolo[3,4-c]pyridine core.

Protocol B: Synthesis of 7-Methoxy-pyrido[4,3-d]pyrimidines

This protocol utilizes bidentate amidines to construct a 6,6-fused system.

Self-Validating Methodology:

  • Nucleophile Activation: In a dry flask, suspend the desired amidine hydrochloride (e.g., benzamidine hydrochloride, 1.5 equiv) in anhydrous DMF (0.15 M). Add finely powdered anhydrous

    
     (3.0 equiv) and stir vigorously at room temperature for 30 minutes.
    
    • Causality: Amidines are supplied as stable hydrochloride salts.

      
       is required to free-base the amidine, rendering it sufficiently nucleophilic for the subsequent condensation. DMF is selected for its high boiling point and excellent solvation of both organic and inorganic species.
      
  • Addition & Condensation: Add 6-methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv) to the basic suspension.

  • In-Process Control (IPC 2): Stir at room temperature for 3 hours. Analyze via LC-MS to confirm the formation of the uncyclized imine intermediate.

  • High-Temperature Cyclization: Heat the reaction mixture to 110 °C for 8–10 hours.

    • Causality: Forming a 6-membered pyrimidine ring via SNAr is entropically and sterically more demanding than forming a 5-membered pyrazole. The higher temperature (110 °C vs. 80 °C) is mandatory to drive the ring closure and expel methanethiol (MeSH) gas. (Note: Ensure proper ventilation/scrubbing for MeSH).

  • Isolation: Quench the cooled reaction by pouring it into rapidly stirring ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Quantitative Data & Analytical Markers

The table below summarizes the critical parameters and analytical markers for validating the success of each cyclization trajectory.

Target ScaffoldReagentSolventTemp (°C)IPC Marker (Intermediate)Typical YieldKey

NMR Shift (Product)
6-Methoxy-1H-pyrazolo[3,4-c]pyridine Hydrazine hydrateEtOH80Hydrazone

75–85%~8.1 ppm (s, 1H, pyrazole

)
7-Methoxy-pyrido[4,3-d]pyrimidine Amidine /

DMF110Imine

60–75%~9.2 ppm (s, 1H, pyrimidine

)

Note: Yields are highly dependent on the steric bulk of the amidine used in Protocol B. Aliphatic amidines may require longer cyclization times compared to aryl amidines.

References

  • Title: Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives Source: European Journal of Chemistry URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: Strategic Preparation of 1,6-Naphthyridines from 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodologies, and Analytical Validation

Introduction & Strategic Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antimicrobial agents [1, 2]. Constructing this bicyclic system efficiently requires highly functionalized pyridine precursors.

  • Nucleophilic Aromatic Substitution (SNAr): The methylthio (–SMe) group at the C4 position is an excellent leaving group. The pyridine ring is highly electron-deficient, heavily activated by the ortho-formyl group, which lowers the activation energy for Meisenheimer complex formation. This allows for the introduction of diverse primary amines.

  • Friedländer Annulation: The C3 formyl (–CHO) group serves as the quintessential electrophile. Following the SNAr step, the newly installed C4-amine and the C3-aldehyde undergo a classic Friedländer condensation with an active methylene compound to form the second heterocyclic ring [1].

  • Late-Stage Tuning: The C6-methoxy group remains inert during these steps, modulating the electronic properties of the final naphthyridine and serving as a crucial hydrogen-bond acceptor for downstream target binding.

Mechanistic Workflow & Visualization

The transformation from the functionalized nicotinaldehyde to the fully aromatic 1,6-naphthyridine is a self-driving thermodynamic process, terminating in the highly stable bicyclic system. The workflow is visualized below.

Pathway N1 6-Methoxy-4-(methylthio) nicotinaldehyde N2 Nucleophilic Aromatic Substitution (SNAr) N1->N2 + R-NH2 N3 4-Amino-6-methoxy nicotinaldehyde N2->N3 - CH3SH N4 Friedländer Annulation N3->N4 + Active Methylene N5 Substituted 1,6-Naphthyridine N4->N5 - H2O

Workflow for 1,6-naphthyridine synthesis via SNAr and Friedländer annulation.

Experimental Protocols & Causality

Protocol A: Synthesis of the 4-Amino-6-methoxynicotinaldehyde Intermediate

Causality: The displacement of the –SMe group requires moderate thermal energy to overcome the aromatic resonance stabilization. Ethanol is chosen as the solvent because its protic nature assists in solvating the leaving methanethiolate, driving the equilibrium forward.

Materials:

  • 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 eq, 10 mmol)

  • Primary Amine (e.g., Aniline or Alkylamine) (1.2 eq, 12 mmol)

  • Ethanol (Absolute, 30 mL)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) if using an amine hydrochloride salt.

Step-by-Step Procedure:

  • Initiation: Suspend 6-Methoxy-4-(methylthio)nicotinaldehyde in absolute ethanol within a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize the volatile, odorous methanethiol byproduct).

  • Reagent Addition: Add the primary amine dropwise at room temperature. If the amine is a salt, add DIPEA sequentially to liberate the free base in situ.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.

  • Self-Validating Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will deplete, and a more polar, highly fluorescent spot (UV 254 nm) will appear. LC-MS will confirm the exact mass shift corresponding to the loss of –SMe (47 Da) and the addition of the amine.

  • Isolation: Cool the mixture to 0 °C. The 4-amino intermediate typically precipitates. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum.

Protocol B: Friedländer Annulation to the 1,6-Naphthyridine Core

Causality: The Friedländer condensation requires a dual-activation "push-pull" catalytic system. A secondary amine (piperidine) deprotonates the active methylene to form a reactive enolate, while a weak acid (acetic acid) protonates the C3-formyl oxygen, increasing its electrophilicity [2].

Materials:

  • 4-Amino-6-methoxynicotinaldehyde intermediate (1.0 eq, 5 mmol)

  • Active Methylene Compound (e.g., Ethyl acetoacetate, Malononitrile) (1.1 eq, 5.5 mmol)

  • Piperidine (0.1 eq, 0.5 mmol)

  • Acetic Acid (Glacial, 0.1 eq, 0.5 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Assembly: In a dry flask, dissolve the 4-amino intermediate and the active methylene compound in ethanol.

  • Catalyst Injection: Add piperidine and acetic acid. A slight exotherm may be observed as the enolate begins to form.

  • Cyclodehydration: Heat the mixture to reflux (80 °C) for 2–4 hours. The initial aldol addition is reversible, but the subsequent cyclization and dehydration act as a thermodynamic sink, locking the molecule into the highly stable aromatic 1,6-naphthyridine system.

  • Self-Validating Checkpoint 2 (NMR): Pull a 0.1 mL aliquot, remove the solvent, and run a quick ¹H NMR. The success of the annulation is definitively proven by the complete disappearance of the aldehyde proton (typically a sharp singlet at ~10.2 ppm) and the appearance of a new aromatic proton (C5 of the naphthyridine) around 8.0–8.5 ppm.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol/water to yield the pure 1,6-naphthyridine derivative.

Quantitative Data: Optimization of Annulation Conditions

The choice of the active methylene compound dictates the substitution pattern on the newly formed pyridine ring (positions 2 and 3 of the 1,6-naphthyridine). Below is a comparative summary of optimized conditions based on standard Friedländer reactivity profiles.

EntryActive Methylene ReagentTarget Substitution (C2, C3)Catalyst SystemTemp / TimeIsolated Yield (%)
1Ethyl acetoacetateC2-Methyl, C3-CarboxylatePiperidine / AcOH80 °C / 3 h82 - 86%
2MalononitrileC2-Amino, C3-CyanoPiperidine (Base only)80 °C / 2 h88 - 91%
3Meldrum's acidC2-Oxo (Lactam), C3-Carboxylic acidPiperidine / AcOH100 °C / 4 h75 - 79%
4AcetophenoneC2-Phenyl, C3-HydrogenCF₃SO₃H (Acidic) [1]110 °C / 6 h68 - 72%

Table 1: Reaction optimization parameters for the Friedländer annulation of 4-amino-6-methoxynicotinaldehyde derivatives.

Trustworthiness & Analytical Validation

To ensure rigorous scientific integrity, the synthesized 1,6-naphthyridines must be validated orthogonally:

  • FT-IR Spectroscopy: The transition from the intermediate to the final product is marked by the disappearance of the strong aldehyde carbonyl stretch (

    
     ~1690 cm⁻¹) and the primary amine N-H stretches (
    
    
    
    ~3400, 3300 cm⁻¹). These are replaced by strong C=N and C=C aromatic skeletal vibrations (
    
    
    ~1600–1550 cm⁻¹).
  • Mass Spectrometry (ESI-TOF): The cyclodehydration step results in a precise mass loss of 18.01 Da (H₂O). High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the rigidified polycyclic system.

References

  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 27551-27557. URL: [Link]

  • Fiser, B., & Gómez-Bengoa, E. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. URL: [Link]

reductive amination procedures for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 6-Methoxy-4-(methylthio)nicotinaldehyde

Contextualizing the Substrate in Drug Development

6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) is a highly functionalized, electron-rich pyridine building block. Pyridine derivatives are privileged scaffolds in medicinal chemistry, widely utilized to modulate physicochemical properties such as aqueous solubility and target binding affinity. However, the exact substitution pattern of this molecule—specifically the C4-methylthio ether—presents a strict boundary condition for downstream synthetic transformations, particularly during reductive amination workflows.

Mechanistic Causality & Reagent Selection

Reductive amination is a two-step cascade: the condensation of an aldehyde with a primary or secondary amine to form a transient imine or iminium ion, followed by the delivery of a hydride to yield the alkylated amine.

The Catalyst Poisoning Paradigm In standard pharmaceutical workflows, catalytic hydrogenation (e.g.,


 over 

or

) is often preferred for its atom economy and clean workup. However, the lone pairs on the divalent sulfur of the methylthio group aggressively coordinate to the empty d-orbitals of transition metals. This irreversible binding blocks the active catalytic sites, leading to complete catalyst poisoning. Consequently, heterogeneous hydrogenation is fundamentally incompatible with this substrate.

Kinetic Chemoselectivity of Borohydrides To bypass transition metals, boron-based hydride donors are required. The selection between Sodium Cyanoborohydride (


) and Sodium Triacetoxyborohydride (

, STAB) dictates both the safety and efficiency of the protocol.

STAB is the superior reagent due to its tailored nucleophilicity. The three electron-withdrawing acetate ligands sterically and electronically deactivate the borohydride core. As a result, STAB reacts sluggishly with the starting aldehyde but rapidly reduces the highly electrophilic, protonated iminium intermediate. This kinetic differentiation ensures that the target amine is formed without accumulating the undesired alcohol byproduct from direct aldehyde reduction [1]. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup, a severe hazard associated with


 [2].

Quantitative Reagent Comparison

To validate the selection of STAB, the following table summarizes the performance metrics of common reductive amination conditions when applied to thioether-containing pyridines.

Reducing AgentChemoselectivity (Iminium vs. Aldehyde)Tolerance to ThioethersToxicity / Safety ProfileTypical Yield Range

(STAB)
Excellent High (No poisoning) Low (Acetate byproducts) 85 - 95%

GoodHigh (No poisoning)High (HCN gas risk at low pH)75 - 90%

+

ModerateZero (Catalyst Poisoned) Low (Pyrophoric catalyst)< 5% (Reaction fails)
Borane-PyridineGoodModerateModerate60 - 80%

Experimental Workflows

ReagentSelection Start Substrate: 6-Methoxy-4-(methylthio) nicotinaldehyde CheckS Contains Thioether? Start->CheckS CatHyd Catalytic Hydrogenation (H2, Pd/C) CheckS->CatHyd Ignore Sulfur Hydride Borohydride Reagents CheckS->Hydride Account for Sulfur Poison Catalyst Poisoning (Reaction Fails) CatHyd->Poison Cyanoboro NaBH3CN Hydride->Cyanoboro STAB NaBH(OAc)3 (STAB) Hydride->STAB Toxic Toxic HCN Risk Cyanoboro->Toxic Success High Yield, Chemoselective STAB->Success

Logical decision tree for selecting reductive amination conditions for thioethers.

Standard Protocol: Direct Reductive Amination with STAB

This protocol is engineered as a self-validating system: In-Process Controls (IPCs) dictate the transition between steps, ensuring the causality of the reaction is respected at every phase.

Materials:

  • 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv, limiting reagent)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.0 equiv, optional but recommended for weakly nucleophilic amines)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 - 0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Imine Pre-formation (Kinetic Control): In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCE.

    • Causality: DCE is preferred over DCM due to its slightly higher boiling point and better solubility profile for STAB, preventing premature reagent precipitation.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution.

    • Causality: The acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the highly electrophilic iminium ion.

  • In-Process Control (IPC) 1: Stir the mixture at room temperature for 30–60 minutes. Monitor the consumption of the aldehyde via LC-MS or TLC. Do not proceed until imine/iminium formation has reached equilibrium.

  • Hydride Delivery: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portionwise over 10 minutes.

    • Causality: Portionwise addition at 0 °C controls the exothermic hydride transfer and further suppresses any background reduction of the unreacted aldehyde.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • IPC 2: Confirm complete conversion of the imine intermediate to the product amine via LC-MS.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous

    
     until gas evolution ceases and the pH reaches ~8.
    
    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes unreacted STAB into water-soluble borate salts, while ensuring the basic pyridine/amine product remains in its neutral, organic-soluble free-base form.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH containing 1%

    
     or aqueous 
    
    
    
    to prevent streaking of the basic amine).

Mechanism Aldehyde Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Alcohol Alcohol (Minimized) Aldehyde->Alcohol Direct Reduction (Slow with STAB) Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O (AcOH cat.) Product Alkyl Amine Product Iminium->Product NaBH(OAc)3 (Fast Hydride Transfer)

Mechanistic pathway of STAB-mediated reductive amination highlighting kinetic selectivity.

Scale-Up Considerations and Safety

When scaling this protocol beyond the bench level (>10 grams), the exothermicity of the STAB addition becomes a critical process safety parameter. Ensure adequate cooling capacity and controlled dosing. Furthermore, while STAB avoids the generation of HCN, the hydrolysis of borohydrides generates hydrogen gas (


). Quenching must be performed slowly in a well-ventilated fume hood to prevent rapid pressurization or the formation of an explosive atmosphere.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. Boron-based Reductants. ACS Green Chemistry Institute Reagent Guides. Available at:[Link]

Application Note: Synthesis of Highly Functionalized Pyrido[4,3-d]pyrimidines from 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Context

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting KRAS G12C, EGFR, and CDKs)[1][2]. Constructing this fused bicyclic system with high regioselectivity and functional group tolerance remains a critical challenge.

Historically, syntheses have relied on 4-chloro-nicotinaldehyde derivatives[3]. However, the intrinsic instability and moisture sensitivity of the 4-chloro-pyridine intermediates often lead to premature hydrolysis (yielding pyridones) and diminished overall yields. 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS 1288994-83-1) circumvents these issues. The methylthio (-SMe) group serves as an exceptionally stable, yet highly competent, leaving group for nucleophilic aromatic substitution (SNAr), while the 6-methoxy group provides favorable physicochemical properties (e.g., improved solubility and hydrogen-bond acceptor capability) for downstream biological targets[4].

Mechanistic Rationale: The Cascade Annulation

The synthesis of the pyrido[4,3-d]pyrimidine core from 6-methoxy-4-(methylthio)nicotinaldehyde relies on a one-pot cascade reaction with an


 dinucleophile (such as an amidine, guanidine, or thiourea).

Causality in Reaction Design:

  • Imine Condensation (Kinetic Step): The highly electrophilic C3-carboxaldehyde preferentially reacts with the primary amine of the amidine. We utilize anhydrous conditions and a mild base (e.g.,

    
    ) to drive the equilibrium toward the imine, preventing competitive aldehyde hydration.
    
  • Intramolecular SNAr (Thermodynamic Step): The secondary nitrogen of the amidine attacks the C4 position. The pyridine ring, activated by the electron-withdrawing nature of the adjacent imine and the ring nitrogen, facilitates the displacement of the methanethiolate (

    
    ) leaving group.
    
  • Oxidative Aromatization: The initial cyclization yields a 1,2-dihydropyrido[4,3-d]pyrimidine. Because the fully aromatic system is thermodynamically favored, the addition of a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) rapidly converts the intermediate into the stable aromatic product.

Pathway SM 6-Methoxy-4-(methylthio) nicotinaldehyde Imine Imine Intermediate (C3 Condensation) SM->Imine + Base, Heat Nuc Amidine / Guanidine (N-C-N Dinucleophile) Nuc->Imine Cyclized 1,2-Dihydropyrido[4,3-d]pyrimidine (SNAr at C4) Imine->Cyclized Intramolecular SNAr (-MeSH) Product Pyrido[4,3-d]pyrimidine Core (Aromatized) Cyclized->Product Oxidation (e.g., DDQ or Air)

Reaction workflow for the synthesis of pyrido[4,3-d]pyrimidines via SNAr and oxidation.

Quantitative Optimization Data

To establish a self-validating protocol, various conditions for the cyclization step were evaluated. The use of polar aprotic solvents and cesium carbonate (


) proved critical for maximizing the SNAr trajectory while minimizing side reactions.
EntrySolventBase (2.5 eq)Temp (°C)Time (h)OxidantIsolated Yield (%)
1Ethanol

80 (Reflux)12Air42%
2DMF

1006Air65%
3NMP

1104DDQ (1.1 eq)88%
4Dioxane

10018DDQ (1.1 eq)31%

Table 1: Optimization of the annulation reaction between 6-methoxy-4-(methylthio)nicotinaldehyde and benzamidine hydrochloride.

Experimental Protocol: One-Pot Synthesis of 2-Substituted-6-Methoxy-Pyrido[4,3-d]pyrimidines

This protocol describes the optimized synthesis (Table 1, Entry 3) using an amidine hydrochloride. The methodology is designed to be self-validating through specific analytical checkpoints.

Materials Required:
  • 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1)

  • Amidine hydrochloride derivative (e.g., Benzamidine HCl or Acetamidine HCl)

  • Cesium carbonate (

    
    , anhydrous)
    
  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Step-by-Step Methodology:

Step 1: Reagent Preparation and Imine Formation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charge the flask with 6-methoxy-4-(methylthio)nicotinaldehyde (1.0 mmol, 183.2 mg) and the chosen amidine hydrochloride (1.2 mmol).

  • Add anhydrous

    
     (2.5 mmol, 814.5 mg). Note: The excess base is required to neutralize the amidine hydrochloride and drive the SNAr step.
    
  • Suspend the mixture in anhydrous NMP (5.0 mL). Stir at room temperature for 15 minutes to allow the free-basing of the amidine and initial imine formation.

Step 2: Intramolecular SNAr Cyclization 5. Heat the reaction mixture to 110 °C using an oil bath. 6. Analytical Checkpoint 1 (2 hours): Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze. The mass spectrum should show the disappearance of the starting material


 and the appearance of the cyclized dihydropyrimidine intermediate. Caution: Methanethiol gas (MeSH) is a byproduct; ensure the reaction is vented into a bleach trap.

Step 3: Oxidative Aromatization 7. Once the starting material is consumed (typically 3-4 hours), cool the reaction mixture to 0 °C using an ice bath. 8. Slowly add DDQ (1.1 mmol, 250 mg) in portions over 5 minutes. The solution will turn dark. 9. Remove the ice bath and stir at room temperature for 1 hour. 10. Analytical Checkpoint 2: TLC (Hexanes:EtOAc 1:1) should reveal a new, highly UV-active spot (the fully aromatic pyrido[4,3-d]pyrimidine).


 NMR of an aliquot will confirm the loss of the aldehyde proton (

) and the appearance of a sharp pyrimidine aromatic singlet (

).

Step 4: Workup and Isolation 11. Quench the reaction by pouring the mixture into 50 mL of ice-cold saturated aqueous


.
12. Extract the aqueous layer with Ethyl Acetate (

). 13. Wash the combined organic layers with brine (

) to remove residual NMP. 14. Dry over anhydrous

, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-40% EtOAc in Hexanes) to yield the pure 6-methoxy-pyrido[4,3-d]pyrimidine derivative.

References

  • Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.Google Patents (WO2024229447A1).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. NIH / PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS 1288994-83-1).

While nicotinaldehydes are common building blocks in pharmaceutical synthesis, condensation reactions (such as Knoevenagel, aldol, and reductive amination) involving this specific substitution pattern often suffer from low yields, stalled kinetics, and side-product formation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Pathway & Chemical Bottlenecks

To troubleshoot effectively, we must first understand the causality of the reaction failures. A standard condensation reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration1[1]. However, 6-Methoxy-4-(methylthio)nicotinaldehyde presents two unique challenges:

  • Electronic Deactivation: Both the 6-methoxy (-OMe) and 4-methylthio (-SMe) groups are strongly electron-donating via resonance (+M effect). They push electron density into the pyridine ring, which offsets the electron-withdrawing nature of the pyridine nitrogen. This significantly reduces the electrophilicity of the C3-aldehyde carbon.

  • Steric Hindrance: The bulky 4-methylthio group is positioned ortho to the aldehyde, creating a physical barrier that restricts the approach of bulky nucleophiles and increases the activation energy required to form the tetrahedral intermediate.

Workflow A 6-Methoxy-4-(methylthio) nicotinaldehyde C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (Active Methylene) B->C Deprotonation D Condensation Product (Alkene/Imine) C->D Dehydration (-H2O) BN1 Bottleneck 1: Steric Hindrance from 4-SMe BN1->A BN2 Bottleneck 2: Electronic Deactivation by 6-OMe & 4-SMe BN2->A

Fig 1. Condensation pathway highlighting steric and electronic bottlenecks.

Troubleshooting Guide & FAQs

Q: Why is my Knoevenagel condensation stalling at <30% conversion despite extended heating? A: This is a direct result of the electronic deactivation described above. Standard conditions (e.g., piperidine in ethanol) are often insufficient to drive the nucleophilic attack on the deactivated carbonyl 1[1]. Solution: Shift from a purely base-catalyzed system to a Lewis Acid-Mediated system. Using Titanium(IV) chloride (TiCl4) or Scandium(III) triflate (Sc(OTf)3) forces coordination with the aldehyde oxygen and the pyridine nitrogen. This pulls electron density away from the carbonyl carbon, restoring its electrophilicity and accelerating the reaction2[2]. Alternatively, employing a stronger organic base like DBU in an aprotic solvent can improve outcomes3[3].

Q: I am observing a complex mixture of side products. How do I minimize this? A: The 4-methylthio group is highly susceptible to oxidation, forming sulfoxides or sulfones if exposed to air or peroxides during the reaction 4[4]. Solution: Ensure strict anhydrous and anaerobic conditions. Degas all solvents (sparge with Argon for 15 minutes) and avoid using aged ether or THF, which may contain trace peroxides.

Q: What is the best way to overcome the steric hindrance at the 3-position when using bulky active methylenes? A: Steric clashes increase the activation energy (


) of the tetrahedral intermediate formation.
Solution: Utilize Microwave-Assisted Synthesis . Microwave irradiation provides rapid, localized superheating that effectively overcomes the steric activation barrier, often reducing reaction times from 24 hours to under 15 minutes while boosting yields5[5].

Q: How do I improve the E/Z selectivity of the resulting alkene? A: Knoevenagel condensations with nicotinaldehydes often yield mixtures of E and Z isomers under kinetic control. Solution: Shift the reaction to thermodynamic control. Using the Doebner modification (pyrrolidine and acetic acid in DMAc) and allowing the reaction to stir at 22 °C for 16 hours allows reversible addition-elimination, heavily favoring the more thermodynamically stable isomer (typically >95:5 selectivity)6[6].

TroubleshootingLogic Start Low Condensation Yield? Check1 Is starting material unreacted? Start->Check1 Check2 Are side products forming? Start->Check2 Sol1 Use Lewis Acid (TiCl4) or Microwave Check1->Sol1 Yes (Deactivation) Sol2 Degas solvents, run under Argon Check2->Sol2 Yes (Oxidation)

Fig 2. Troubleshooting logic tree for optimizing condensation yields.

Quantitative Yield Comparison

The following table summarizes the expected performance of various catalytic systems when condensing 6-Methoxy-4-(methylthio)nicotinaldehyde with a standard active methylene (e.g., diethyl malonate).

Reaction ConditionCatalyst / ReagentsTimeTempExpected Yield (%)E/Z Ratio
Standard KnoevenagelPiperidine, EtOH24 h80 °C25 - 3060:40
Lewis Acid-MediatedTiCl4, Pyridine, THF4 h25 °C75 - 8085:15
Microwave-AssistedNH4OAc, Solvent-free10 min120 °C88 - 9295:5
Doebner ModificationPyrrolidine, AcOH, DMAc16 h22 °C80 - 85>95:5

Optimized Experimental Protocols

Protocol A: Lewis Acid-Mediated Knoevenagel Condensation

Causality: TiCl4 acts as a dual-activation agent, coordinating to the pyridine ring and the aldehyde, drastically increasing the electrophilicity of the deactivated carbonyl2[2].

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in anhydrous, degassed THF (10 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add TiCl4 (2.0 mmol, 1.0 M in DCM). The solution will darken, indicating complexation.

  • Base Addition: Slowly add anhydrous pyridine (4.0 mmol). A precipitate will form.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The aldehyde spot (typically UV-active, Rf ~0.4) should be completely consumed. Furthermore, 1H NMR of the crude should show the disappearance of the characteristic aldehyde proton at ~10 ppm.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Microwave-Assisted Condensation

Causality: Acoustic/microwave cavitation provides the kinetic energy required to overcome the steric bulk of the 4-methylthio group without requiring harsh chemical activators5[5].

  • Preparation: In a 10 mL microwave-safe vial, combine 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and ammonium acetate (0.2 mmol).

  • Reaction: Seal the vial and irradiate at 120 °C for 10 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The mass spectrum should show the desired [M+H]+ product peak with no significant M+16 peaks, confirming that thioether oxidation to a sulfoxide was successfully avoided7[7].

  • Workup: Cool to room temperature. Dissolve the crude melt in EtOAc (10 mL) and wash with water (2 x 5 mL). Recrystallize the organic layer from hot ethanol to obtain the geometrically pure product.

References

  • Knoevenagel condensation - Wikipedia. Wikipedia.[Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. NIH.[Link]

  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. ResearchGate.[Link]

  • Novel Methods of Knoevenagel Condensation. BHU. [Link]

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation - ACS Publications. ACS.[Link]

  • Synthesis of Pyrazolo-Fused 4-Azafluorenones in an Ionic Liquid. Mechanistic Insights by Joint Studies Using DFT Analysis and Mass Spectrometry - MDPI. MDPI. [Link]

Sources

Technical Support Center: Handling & Storage of 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 6-Methoxy-4-(methylthio)nicotinaldehyde . This compound presents unique handling challenges due to the presence of two highly reactive functional groups: an aldehyde and a thioether.

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting guide, and self-validating protocols to ensure absolute scientific integrity during your workflows.

Molecular Vulnerability Profile: The Causality of Degradation

To effectively store this compound, you must understand why it degrades. 6-Methoxy-4-(methylthio)nicotinaldehyde is subject to a cascading, dual-pathway degradation mechanism:

  • Aldehyde Autoxidation: Aldehydes are highly susceptible to radical-mediated autoxidation. Exposure to light, ambient heat, or trace metal ions initiates the cleavage of the aldehydic C-H bond. This radical reacts with molecular oxygen (

    
    ) to form a peroxy radical, which subsequently forms a peracid[1]. The peracid then reacts with unoxidized aldehyde molecules to yield the corresponding carboxylic acid (6-methoxy-4-(methylthio)nicotinic acid)[2].
    
  • Thioether Oxidation: The methylthio group is a nucleophilic center prone to electrophilic oxidation by reactive oxygen species (ROS) or peroxides, rapidly converting into a sulfoxide and eventually a sulfone[3].

The Cascading Effect: The autoxidation of the aldehyde group generates peracids in situ. These peracids act as potent internal oxidants that actively attack and destroy the neighboring thioether group. Therefore, failing to protect the aldehyde group guarantees the destruction of the thioether group.

degradation Compound 6-Methoxy-4-(methylthio) nicotinaldehyde AldehydeOx Aldehyde Autoxidation (O2, Light, Heat) Compound->AldehydeOx ThioetherOx Thioether Oxidation (Peroxides, ROS) Compound->ThioetherOx CarboxylicAcid Nicotinic Acid Derivative AldehydeOx->CarboxylicAcid AldehydeOx->ThioetherOx Peracid byproducts accelerate oxidation Sulfoxide Sulfoxide / Sulfone Derivative ThioetherOx->Sulfoxide

Dual degradation pathways of 6-Methoxy-4-(methylthio)nicotinaldehyde via oxidation.

Frequently Asked Questions (FAQs)

Q: Why did my stock solution change color and develop a precipitate? A: This is the physical manifestation of aldehyde autoxidation. As the aldehyde oxidizes to a carboxylic acid[2], the polarity of the molecule changes drastically, often leading to precipitation in non-polar or moderately polar organic solvents. Concurrently, the oxidation of the methylthio group to a sulfoxide alters the electronic conjugation of the pyridine ring, causing a visible yellowing or color shift[3].

Q: What is the optimal atmosphere for long-term storage? A: You must store the compound under a strict inert gas blanket. Argon is highly preferred over Nitrogen. Because Argon is denser than air, it forms a protective physical blanket over the solid or liquid, effectively displacing atmospheric oxygen and moisture that drive the degradation reactions[4].

Q: Can I use antioxidants to stabilize my stock solutions? A: Yes, the addition of a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01% to 0.1% (w/v) can intercept the peroxy radicals, effectively halting the propagation step of aldehyde autoxidation[1]. However, you must verify that BHT does not interfere with your downstream synthetic steps or biological assays.

Q: Why must I use amber vials? A: Photo-irradiation excites the aldehyde group, lowering the activation energy required to generate radical initiators. This allows the compound to react readily with triplet oxygen to form peracids[2]. Amber vials block the critical UV/blue light wavelengths that trigger this photochemical initiation.

Quantitative Storage & Stability Data

The table below summarizes the expected stability of 6-Methoxy-4-(methylthio)nicotinaldehyde under various environmental conditions, based on the kinetic behavior of volatile aldehydes and thioethers[4][5].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (

)
Primary Degradants
Ambient Benchtop 20-25°CAirAmbient< 72 hoursNicotinic acid, Sulfoxide
Cold Room 4°CAirDark (Amber)~ 2 - 4 weeksNicotinic acid
Standard Freezer -20°CArgonDark (Amber)12 - 18 monthsTrace sulfoxide
Deep Freeze -80°CArgonDark (Amber)> 36 monthsNone detected

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action / Solution
Inconsistent NMR Integrations (Thioether peak shifting) Thioether oxidation to sulfoxide/sulfone due to ROS exposure[3].Discard the degraded aliquot. Ensure future aliquots are purged with Argon and sealed with PTFE caps.
Broad peak at ~10-12 ppm in

-NMR
Conversion of the aldehyde (-CHO) to a carboxylic acid (-COOH) via autoxidation[1].Purify the batch via flash chromatography. Store purified fractions immediately at -20°C in the dark[5].
Loss of concentration in standard solutions Volatilization or polymerization of the aldehyde standard over repeated freeze-thaw cycles[5].Transition to single-use aliquots. Never return a thawed, opened vial to the main stock.

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness, storage protocols must be self-validating. This means building in control steps that prove the storage conditions are actively preventing degradation.

Protocol: Inert Aliquoting and Validated Storage

  • Step 1: Baseline Quality Control (QC). Dissolve a 1 mg test sample in

    
     and run a 
    
    
    
    -NMR. Record the exact integration ratio between the aldehyde proton (~10 ppm) and the methylthio protons (~2.5 ppm). This is your baseline.
  • Step 2: Preparation. Bake amber glass vials at 120°C for 2 hours to remove microscopic surface moisture. Cool them in a desiccator.

  • Step 3: Inert Gas Purging. Using a Schlenk line or inside a glovebox, purge the main chemical container and the baked amber vials with Argon for 3 minutes to displace all oxygen[4].

  • Step 4: Single-Use Aliquoting. Transfer the required mass/volume into the amber vials. Dividing the stock into single-use aliquots prevents repeated freeze-thaw cycles, which are a primary driver of standard degradation[5].

  • Step 5: Sealing. Blanket the headspace of each vial with a final stream of Argon. Seal immediately with PTFE-lined caps (which resist organic vapor permeation) and wrap the cap junction tightly with Parafilm.

  • Step 6: Accelerated Control & Post-Validation.

    • The Control: Leave one sealed aliquot at room temperature under ambient light for 48 hours.

    • The Validation: Store the rest at -20°C. After 30 days, run a

      
      -NMR on one -20°C aliquot and the room-temperature control. If the -20°C sample matches the Step 1 baseline and lacks the sulfoxide/carboxylic acid peaks present in the control, your storage system is definitively validated.
      

workflow QC 1. Baseline NMR (Purity Check) Prep 2. Vial Preparation (Bake Amber Vials 120°C) QC->Prep Purge 3. Argon Purging (Displace O2/Moisture) Prep->Purge Aliquot 4. Aliquoting (Minimize Freeze-Thaw) Purge->Aliquot Seal 5. PTFE Sealing (+ Parafilm Wrap) Aliquot->Seal Store 6. -20°C Storage & Post-validation Seal->Store

Self-validating standard operating procedure for inert aliquoting and storage.

References

1.[5] Best practices for handling and storing volatile aldehyde standards - Benchchem. 5 2.[1] Autoxidation of Fuels During Storage - IntechOpen. 1 3.[4] Preventing oxidation of 2,3,4-Trichlorobenzenethiol during storage - Benchchem. 4 4.[3] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - ACS Publications. 3 5.[2] Light-induced autoxidation of aldehydes to peracids and carboxylic acids - The Royal Society of Chemistry. 2

Sources

Technical Support Center: Solvent Selection for Recrystallizing 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of 6-Methoxy-4-(methylthio)nicotinaldehyde. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a foundational understanding of the principles governing solvent selection, enabling you to confidently optimize the purification of your compound.

Understanding the Molecule: 6-Methoxy-4-(methylthio)nicotinaldehyde

Before diving into solvent selection, let's analyze the structure of our target molecule. It possesses a pyridine ring, a methoxy group, a methylthio group, and an aldehyde functional group. The presence of both polar (aldehyde, methoxy, pyridine nitrogen) and nonpolar (methylthio, aromatic ring) moieties suggests a moderate overall polarity. A calculated LogP of 1.21 further supports this assessment, indicating a preference for moderately polar to nonpolar solvents. While no experimental melting point is available for this specific compound, a closely related analog, 6-Methoxy-4-methylnicotinaldehyde, is a white to yellow solid with a melting point in the range of 49-53°C.[1] This suggests that our target compound is also likely a solid at room temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal characteristics of a recrystallization solvent for 6-Methoxy-4-(methylthio)nicotinaldehyde?

An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature and low solubility at a low temperature.[2][3][4] This differential solubility is the cornerstone of the recrystallization process. For 6-Methoxy-4-(methylthio)nicotinaldehyde, a suitable solvent should meet the following criteria:

  • Solubility Profile: The compound should be sparingly soluble or insoluble in the solvent at room temperature but dissolve completely at the solvent's boiling point.[5]

  • Impurity Solubility: Any impurities present should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[2][5]

  • Chemical Inertness: The solvent must not react with the aldehyde, methoxy, or methylthio functional groups of the target molecule.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[4]

  • Crystal Formation: The solvent should facilitate the formation of well-defined, pure crystals upon cooling.

Q2: How do I systematically screen for a suitable recrystallization solvent?

A systematic approach is crucial when the optimal solvent is unknown. The following experimental workflow will guide you through the process of identifying a suitable single or mixed solvent system.

  • Preparation: Place approximately 10-20 mg of your crude 6-Methoxy-4-(methylthio)nicotinaldehyde into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start). Vigorously agitate the mixture. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent in small increments until the solid just dissolves. Record the approximate volume of solvent required.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation: A successful solvent will yield a good crop of crystals upon cooling. If the compound "oils out" (forms a liquid layer instead of crystals) or if recovery is poor, the solvent is not ideal.

Solvent_Screening_Workflow cluster_start Start cluster_screening Solvent Screening cluster_outcome Outcome start Crude 6-Methoxy-4-(methylthio)nicotinaldehyde solubility_rt Test Solubility in Various Solvents (RT) start->solubility_rt dissolves_rt Dissolves at RT? solubility_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No bad_solvent_cold Too Soluble at RT: Consider for Mixed Solvent dissolves_rt->bad_solvent_cold Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool to RT/ Ice Bath dissolves_hot->cool Yes bad_solvent_hot Insoluble when Hot: Discard Solvent dissolves_hot->bad_solvent_hot No crystals_form Crystals Form? cool->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes oiling_out Oiling Out: Troubleshoot or Discard crystals_form->oiling_out No (Oils Out) poor_recovery Poor Recovery: Troubleshoot or Discard crystals_form->poor_recovery No (Low Yield)

Q3: Which solvents should I start with for screening?

Based on the moderate polarity of 6-Methoxy-4-(methylthio)nicotinaldehyde, a range of solvents with varying polarities should be tested. Below is a table of suggested starting solvents, ordered by increasing polarity.

SolventPolarity IndexBoiling Point (°C)Rationale for Inclusion
Toluene2.4110.6A nonpolar aromatic solvent that may have good differential solubility for our aromatic target.
Ethyl Acetate4.477.1A moderately polar solvent, often a good starting point for a wide range of organic compounds.
Acetone5.156.3A polar aprotic solvent that can be effective, but its low boiling point may be a drawback.
Isopropanol3.982.3A polar protic solvent that can form hydrogen bonds, potentially offering good differential solubility.
Ethanol5.2 (relative)78.3Similar to isopropanol, a common and effective recrystallization solvent.
Methanol5.164.7A more polar alcohol, useful if the compound has higher polarity.
Acetonitrile5.881.6A polar aprotic solvent with a convenient boiling point.
Water10.2100.0Highly polar; likely to have low solubility for the target compound but could be an effective anti-solvent in a mixed-solvent system.

Polarity index values are relative measures of a solvent's polarity.[6]

Q4: What should I do if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Lower the Saturation Temperature: Add more solvent to the hot solution so that it is no longer saturated at its boiling point. The solution will now become saturated at a lower temperature, which may be below the melting point of your compound.

  • Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point.

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Problem Solved check_crystals->success Yes change_solvent Change to a Lower Boiling Point Solvent check_crystals->change_solvent No

Q5: My crystal yield is very low. How can I improve recovery?

Low recovery is a common issue in recrystallization. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Check Solubility in Cold Solvent: Your compound may be too soluble in the cold solvent. If so, a different solvent is needed.

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.

  • Cool Thoroughly: Cool the solution in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Prevent Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Consider a Mixed-Solvent System: If a single solvent gives poor recovery, a mixed-solvent system may be the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [https://www.umasci.com/sites/default/files/2021-04/Recrystallization I.pdf]([Link] I.pdf)

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxy-4-methylnicotinaldehyde. Retrieved from [Link]

  • ENAO Chemical Co., Limited. (n.d.). 6-Methoxy-4-methylnicotinaldehyde CAS NO.123506-66-1. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-5-(methylthio)nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Aldehyde Reactivity in Methoxy-Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. If you are working with methoxy-pyridinecarboxaldehydes (e.g., 2-methoxy-3-pyridinecarboxaldehyde or 6-methoxypyridine-2-carboxaldehyde) and experiencing stalled nucleophilic additions, poor yields, or catalyst poisoning, you are encountering a well-documented intersection of electronic deactivation and steric hindrance.

This guide provides a diagnostic framework, field-proven FAQs, and self-validating experimental protocols to overcome the low electrophilicity of these specific substrates.

Diagnostic Framework: The Causality of Deactivation

To troubleshoot effectively, we must first understand the fundamental physical chemistry governing your substrate. The methoxy group (-OCH₃) exerts a strong resonance-donating effect (+M) on the pyridine ring. This pushes electron density toward the carbonyl carbon of the aldehyde, significantly raising its Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. A higher LUMO energy directly translates to a less electrophilic carbonyl, making it highly resistant to attack by weak or moderate nucleophiles.

Furthermore, if the methoxy group is positioned ortho to the aldehyde, steric congestion compounds the electronic deactivation, physically blocking the trajectory of incoming nucleophiles[2].

Quantitative Reactivity Comparison

The degree of hemiacetal/hydrate formation in protic solvents is a direct, quantifiable proxy for aldehyde electrophilicity. As shown below, electron-donating groups like methoxy demonstrably suppress this reactivity compared to their electron-withdrawing counterparts[1][2][3].

Pyridinecarboxaldehyde (PCA) DerivativeDominant Electronic EffectLUMO Energy ImpactHydrate / Hemiacetal FormationOverall Electrophilicity
Unsubstituted PCA BaselineBaselineModerateStandard
Fluoro-PCA Inductive Withdrawing (-I)LoweredIncreasedHighly Reactive
N-Oxide PCA Strongly WithdrawingSignificantly LoweredHighly Increased (0.91 fraction)Extremely Reactive
ortho-Methoxy PCA Resonance Donating (+M)RaisedDecreased (4–7% drop)Deactivated
ortho-Hydroxy PCA Strong Resonance DonatingSignificantly RaisedGreatly Decreased (28–37% drop)Highly Deactivated

Troubleshooting Workflows & Logic

TroubleshootingWorkflow Start Low Aldehyde Reactivity in Methoxy-Pyridine CheckSteric Is -OCH3 ortho to the aldehyde? Start->CheckSteric StericYes Steric Hindrance + Electronic Deactivation CheckSteric->StericYes Yes StericNo Primarily Electronic Deactivation (+M) CheckSteric->StericNo No Action1 Use Stronger Nucleophile (e.g., Grignard, Organolithium) StericYes->Action1 Action2 Apply Soft Lewis Acid (e.g., Cu(OTf)2, Bi(OTf)3) StericYes->Action2 StericNo->Action2 Action3 Temporary N-Activation (N-Oxide / N-Methyl) StericNo->Action3

Diagnostic workflow for overcoming low aldehyde reactivity in methoxy-pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition failing on 2-methoxy-3-pyridinecarboxaldehyde but working perfectly on the 4-fluoro analog? A1: This is a classic frontier molecular orbital issue. The 4-fluoro analog benefits from inductive electron withdrawal (-I), which lowers the LUMO energy of the aldehyde, making it highly susceptible to nucleophilic attack. In contrast, the 2-methoxy group donates electron density via resonance (+M), raising the LUMO energy and quenching the electrophilicity of the carbonyl carbon[1]. You must either use a more aggressive nucleophile or artificially lower the LUMO using the activation strategies detailed in the protocols below.

Q2: I tried using standard Lewis acids (like AlCl₃ or TiCl₄) to activate the methoxy-pyridine aldehyde, but the reaction stalled and a precipitate formed. What happened? A2: You have encountered "catalyst poisoning" via Lewis acid-base complexation. The basic pyridine nitrogen strongly coordinates with hard Lewis acids like AlCl₃. This not only consumes your catalyst (often forming an insoluble complex) but fails to activate the aldehyde oxygen. Solution: Switch to borderline or soft Lewis acids, such as Cu(OTf)₂ or Bi(OTf)₃. These catalysts tolerate the basic pyridine nitrogen much better and selectively coordinate with the aldehyde oxygen to facilitate the reaction[4][5].

Q3: My substrate is extremely sterically hindered (e.g., 2,6-dimethoxy-3-pyridinecarboxaldehyde). Lewis acids aren't helping enough. What is the ultimate workaround? A3: When both steric and electronic deactivation are insurmountable, you must temporarily alter the electronic nature of the pyridine ring. By oxidizing the pyridine nitrogen to an N-oxide (using mCPBA), you convert the ring from electron-rich to highly electron-deficient. N-oxide pyridine aldehydes exhibit exceptionally low LUMO energies and react rapidly even with weak nucleophiles[1][3]. After the addition, the N-oxide is easily reduced back to the pyridine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

ProtocolLogic Step1 Methoxy-Pyridine Aldehyde Decision Is the nucleophile sterically bulky? Step1->Decision PathA Protocol A: Direct Addition with Cu(OTf)2 Decision->PathA No PathB Protocol B: Pre-activate via N-Oxidation Decision->PathB Yes StepA2 Product Isolation PathA->StepA2 StepB2 Nucleophilic Addition on N-Oxide PathB->StepB2 StepB3 Reduction of N-Oxide (Pd/C, H2 or PCl3) StepB2->StepB3 StepB3->StepA2

Protocol selection logic based on nucleophile sterics and substrate deactivation.

Protocol A: Soft Lewis Acid-Catalyzed Addition (Using Cu(OTf)₂)

Use this protocol when dealing with moderate nucleophiles where standard Lewis acids fail due to pyridine nitrogen coordination.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the methoxy-pyridinecarboxaldehyde (1.0 equiv) in anhydrous toluene (0.1 M).

    • Causality: Anhydrous conditions are critical; trace water will competitively bind the Cu(OTf)₂ catalyst, negating aldehyde activation.

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%). Stir at room temperature for 15 minutes.

    • Causality: Cu(OTf)₂ is a borderline Lewis acid. It avoids irreversible binding to the hard pyridine nitrogen, remaining available to coordinate with the carbonyl oxygen, thereby increasing its electrophilicity[4].

  • Nucleophile Addition: Slowly add the nucleophile (1.2–1.5 equiv). Heat the reaction to 80–100 °C depending on the nucleophile's reactivity.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot after 2 hours. Quench with water, extract with EtOAc, and run a rapid ¹H NMR.

    • Validation: Look for the disappearance of the characteristic aldehyde proton singlet (typically ~9.8–10.5 ppm) and the emergence of a new methine proton signal (typically ~5.0–6.5 ppm) corresponding to the alcohol/addition product. If the aldehyde peak persists, increase catalyst loading to 20 mol%.

  • Workup: Quench with saturated aqueous NH₄Cl to break the copper complex. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Electrophilic Activation via Temporary N-Oxidation

Use this protocol for highly deactivated or sterically hindered substrates where Protocol A yields <20% conversion.

  • N-Oxidation: Dissolve the methoxy-pyridinecarboxaldehyde in CH₂Cl₂ at 0 °C. Slowly add m-CPBA (1.1 equiv). Stir for 4 hours, warming to room temperature.

    • Causality: Converting the basic nitrogen to an N-oxide drastically shifts the electronic nature of the ring. The strong electron-withdrawing effect of the N-oxide plummets the LUMO energy of the aldehyde, overriding the methoxy group's +M effect[1].

  • Self-Validation Checkpoint (N-Oxide Formation): Wash the crude mixture with saturated NaHCO₃ to remove m-CBA. Concentrate and run a ¹H NMR.

    • Validation: The pyridine ring protons will shift significantly downfield (by ~0.3–0.8 ppm) compared to the starting material due to the deshielding effect of the N-oxide. Do not proceed until complete conversion is confirmed.

  • Nucleophilic Addition: React the resulting N-oxide aldehyde with your nucleophile under standard conditions. You will observe drastically reduced reaction times and higher yields.

  • Reduction (De-oxygenation): Dissolve the purified addition product in methanol. Add 10% Pd/C (5 mol%) and stir under an H₂ atmosphere (1 atm) for 2–4 hours. (Alternatively, use PCl₃ in CH₂Cl₂ if the molecule contains reducible double bonds).

    • Validation: Monitor by TLC. The highly polar N-oxide spot (low Rf) will convert to a significantly less polar spot (higher Rf) corresponding to the restored methoxy-pyridine core.

References

  • Barbera, L. J., & Spicer, C. D. The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv / JACS Au.
  • Wells, J. L., & Klumpp, D. A. On the electrophilic reactivities of α-carbonyl heterocylces and arenes. Der Pharma Chemica.
  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals.
  • Synthesis of 1,6-Dihydropyridine-3-carbonitrile Derivatives via Lewis Acid-Catalyzed Annulation. ACS Publications.

Sources

optimizing temperature conditions for 6-Methoxy-4-(methylthio)nicotinaldehyde cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Synthesis & Optimization Knowledge Base Article: Optimizing Temperature Conditions for 6-Methoxy-4-(methylthio)nicotinaldehyde Cyclization Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Mechanistic Overview & The Temperature Paradox

The conversion of 6-methoxy-4-(methylthio)nicotinaldehyde to its corresponding fused bicyclic scaffold—6-methoxy-1H-pyrazolo[4,3-c]pyridine—via reaction with hydrazine is a cornerstone transformation in kinase inhibitor drug discovery .

However, researchers frequently encounter yield crashes or complex impurity profiles. As an Application Scientist, I often see these failures stem from a misunderstanding of the reaction's dual-activation nature. This cyclization is not a single concerted event; it is a two-step cascade requiring diametrically opposed thermal conditions:

  • Condensation (Step 1): Hydrazone formation at the C3-aldehyde. This step is highly exothermic and must be kept cool to prevent bis-nucleophilic side reactions.

  • Intramolecular

    
     (Step 2):  Displacement of the C4-methylthio leaving group. This step faces a high activation energy barrier and requires aggressive heating.
    

Attempting to run this reaction isothermally (e.g., mixing all reagents at 80°C from the start) will inevitably lead to azine polymerization. Conversely, failing to reach the critical


 threshold will stall the reaction at the intermediate phase .

Reaction Pathway Visualization

G Start 6-Methoxy-4-(methylthio) nicotinaldehyde + NH2NH2 Hydrazone Hydrazone Intermediate (Stalled if < 60°C) Start->Hydrazone 20-25°C (Step 1: 30 min) Azine Azine Byproduct (If initial T > 50°C) Start->Azine >50°C initially Product 6-Methoxy-1H-pyrazolo [4,3-c]pyridine (Optimal: 90-100°C) Hydrazone->Product 90-100°C (Step 2: 4 hrs) Degradation Demethylation / Degradation (If T > 120°C) Hydrazone->Degradation >120°C

Two-step temperature-dependent cyclization pathway of 6-Methoxy-4-(methylthio)nicotinaldehyde.

Diagnostic Troubleshooting Matrix

If your cyclization is failing, use this matrix to diagnose the specific temperature-related breakdown in your workflow.

Symptom / ObservationAnalytical Signature (LC-MS / NMR)Root CauseCorrective Action
Insoluble yellow precipitate forms immediately upon reagent mixing. Mass shows

(Azine dimer). Loss of aldehyde proton in NMR.
Initial temperature too high. Hydrazine reacted with two aldehyde molecules before cyclization could occur.Chill the solvent to 20°C before adding hydrazine. Add hydrazine dropwise.
Reaction stalls; no final product after 12 hours of heating. LC-MS shows

(Hydrazone intermediate).
Secondary heating step too low. The

barrier was not overcome.
Switch from Ethanol (b.p. 78°C) to 1,4-Dioxane (b.p. 101°C) or n-Butanol. Ensure block temp is

95°C.
Multiple baseline spots on TLC; product mass is missing 14 Da. LC-MS shows

. NMR shows loss of

singlet at ~3.9 ppm.
Thermal degradation. Prolonged heating

caused nucleophilic demethylation of the methoxy group.
Cap heating at 100°C. Do not exceed 6 hours of reflux.

Quantitative Data: Temperature Profiling

The following table summarizes our internal optimization data for the cyclization of 1.0 mmol of 6-Methoxy-4-(methylthio)nicotinaldehyde in 1,4-dioxane.

RunStep 1 Temp (°C)Step 2 Temp (°C)Time (Step 1 / Step 2)Isolated Yield (%)Primary Impurity Profile
1256030 min / 12 h15%80% Uncyclized Hydrazone
280800 min / 4 h32%60% Azine Byproduct
3 25 100 30 min / 4 h 88% None (Optimal Conditions)
42513030 min / 4 h51%35% Demethylated Pyridone

Frequently Asked Questions (FAQs)

Q: Why must the reaction be strictly separated into two temperature phases? A: Hydrazine is a potent bis-nucleophile. At elevated temperatures, the kinetic rate of intermolecular condensation (one hydrazine reacting with two separate aldehyde molecules) outpaces the rate of intramolecular cyclization. By holding the reaction at 20–25°C for the first 30 minutes, you thermodynamically favor the formation of the mono-hydrazone intermediate. Once the aldehyde is fully consumed, you can safely apply heat to drive the cyclization .

Q: How does the 6-methoxy group affect the required cyclization temperature? A: The methoxy group at C6 is strongly electron-donating via resonance (


 effect) into the pyridine ring. This increases the electron density at the C4 position, making it significantly less electrophilic. As a result, displacing the methylthio group at C4 requires a higher activation energy (

) than it would in an unsubstituted or halogenated analog. This is why 100°C is strictly necessary, and why low-boiling solvents like ethanol routinely fail to drive the reaction to completion.

Q: Can I add an acid catalyst to lower the temperature requirement for Step 2? A: Yes. Adding a catalytic amount of 4M HCl in dioxane after the hydrazone has formed protonates the pyridine nitrogen. This withdraws electron density from the ring, increasing the electrophilicity of the C4 position and facilitating the


 displacement of the methylthio group at slightly lower temperatures (e.g., 85-90°C) .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint criteria are met.

Reagents Required:

  • 6-Methoxy-4-(methylthio)nicotinaldehyde (1.0 equiv, MW: 183.23)

  • Hydrazine monohydrate (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • 4M HCl in Dioxane (Catalytic)

Step 1: Hydrazone Formation (Low-Temperature Phase)

  • Charge a dry reaction vial with 6-Methoxy-4-(methylthio)nicotinaldehyde (183 mg, 1.0 mmol) and a magnetic stir bar.

  • Suspend the starting material in 5.0 mL of anhydrous 1,4-dioxane.

  • Maintain the vial at 20–25°C (room temperature).

  • Add hydrazine monohydrate (145 µL, 3.0 mmol) dropwise over 2 minutes. Stir securely capped for 30 minutes.

Validation Checkpoint 1: Pull a 10 µL aliquot and analyze via LC-MS. You must observe the complete disappearance of the starting mass (


) and the exclusive appearance of the hydrazone intermediate (

). If starting material persists, do not apply heat; verify your hydrazine is not degraded.

Step 2:


 Cyclization (High-Temperature Phase) 
5. Once Checkpoint 1 is satisfied, add 2-3 drops of 4M HCl in dioxane to the mixture.
6. Transfer the vial to a pre-heated reaction block set to 100°C.
7. Stir vigorously for 4 hours. The suspension will gradually transition into a clear, deep yellow solution as methanethiol gas is evolved (ensure proper ventilation).

Validation Checkpoint 2: Analyze via LC-MS. The intermediate mass (198.0) should be entirely replaced by the cyclized product mass (


), indicating the successful loss of the 

group (-48 Da).

Step 3: Isolation 8. Cool the reaction to room temperature. Dilute with 15 mL of saturated aqueous


 to neutralize the acid catalyst.
9. Extract the aqueous layer with Ethyl Acetate (

mL). 10. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield 6-methoxy-1H-pyrazolo[4,3-c]pyridine as an off-white solid.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Purification & Sulfur Impurity Removal for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of1[1]. The synthesis of this pharmaceutical intermediate typically involves the nucleophilic aromatic substitution (S_NAr) of a 4-halo-nicotinaldehyde precursor using2[2]. While this reaction is highly efficient, it frequently leaves behind problematic sulfur-based impurities that can poison downstream transition-metal catalysts or alter the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides field-proven, self-validating methodologies to isolate the pure aldehyde without compromising the delicate methylthio or methoxy functional groups.

Quantitative Impurity Profiling

Understanding the chemical origin of your impurities is the first step in selecting the correct purification protocol. Below is a summary of the typical sulfur impurity profile encountered during the synthesis of 6-Methoxy-4-(methylthio)nicotinaldehyde.

Impurity ProfileChemical OriginTypical Initial Content (wt%)Post-Purification Target (wt%)Recommended Protocol
Residual Methanethiol / NaSMe Unreacted starting material from S_NAr2.0 - 5.0%< 0.1%Resin Scavenging (Protocol A)
Dimethyl Disulfide (DMDS) Oxidation of residual methanethiol1.0 - 3.0%< 0.1%Vacuum Drying / Carbon Treatment
4-(Methylsulfinyl)nicotinaldehyde Auto-oxidation of the target product3.0 - 8.0%< 0.5%Selective Recrystallization (Protocol B)

Troubleshooting Guides & FAQs

Q1: Why is my product contaminated with 6-Methoxy-4-(methylsulfinyl)nicotinaldehyde (the sulfoxide), and why can't I just use a standard aqueous wash to remove it? Causality: The methylthio ether group is highly electron-rich and susceptible to auto-oxidation by atmospheric oxygen or trace peroxides in ethereal solvents, forming the sulfoxide. Aqueous washes are ineffective because the sulfoxide has a higher polarity than the sulfide, which alters the partition coefficient and frequently causes severe emulsion issues during liquid-liquid extraction. Solution: Instead of aqueous washing, utilize selective recrystallization (Protocol B). The sulfoxide impurity has vastly different solubility kinetics in non-polar/polar solvent mixtures compared to the target sulfide, allowing for highly efficient phase separation.

Q2: How do I remove unreacted thiols without using harsh oxidants that might damage my target molecule? Causality: Harsh oxidants (like bleach or H₂O₂) used to quench residual thiols will inevitably over-oxidize your target 4-(methylthio) group into an unwanted sulfone or sulfoxide. Solution: Employ heterogeneous 3[3]. These functionalized silica gels rely on covalent bond formation to 4[4], allowing for simple removal via filtration without altering the oxidation state of your product.

Experimental Protocols (Self-Validating Systems)

Protocol A: Heterogeneous Thiol Scavenging

Principle: Covalent trapping of free thiols on a silica support to prevent catalyst poisoning in downstream steps.

  • Preparation: Dissolve the crude 6-Methoxy-4-(methylthio)nicotinaldehyde in anhydrous dichloromethane (DCM) or ethyl acetate at a concentration of 10 mL/g.

  • Validation Check 1 (Pre-treatment): Take a 50 µL aliquot and react it with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A bright yellow color confirms the presence of free thiols.

  • Scavenging: Add 3-5 equivalents of SiliaMetS Thiol scavenger resin (relative to the estimated thiol impurity).

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Validation Check 2 (Post-treatment): Repeat the Ellman’s test on a filtered 50 µL aliquot. The solution must remain colorless, structurally validating complete thiol removal. If yellow persists, add 1 more equivalent of resin and stir for an additional hour.

  • Isolation: Filter the mixture through a pad of Celite to remove the resin, washing the pad with 2 column volumes of DCM. Concentrate the filtrate under reduced pressure.

Protocol B: Selective Recrystallization for Sulfoxide Removal

Principle: Exploiting the differential solubility between the target sulfide and the polar sulfoxide impurity.

  • Dissolution: Suspend the concentrated crude product in a minimal amount of hot ethyl acetate (approx. 60°C).

  • Anti-Solvent Addition: Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add just enough hot ethyl acetate (dropwise) to clarify the solution, then immediately remove the flask from the heat source.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours) to promote the growth of large, pure crystals of 6-Methoxy-4-(methylthio)nicotinaldehyde. The more polar sulfoxide impurity will remain dissolved in the mother liquor.

  • Validation Check: Analyze both the isolated crystals and the mother liquor via HPLC. The mother liquor will show a highly enriched peak for the sulfoxide (lower retention time on a C18 reverse-phase column), validating the successful phase separation of the impurity.

  • Collection: Filter the crystals and wash with ice-cold hexanes to yield the pure product.

Purification Workflow Visualization

Workflow N1 Crude 6-Methoxy-4- (methylthio)nicotinaldehyde N2 Ellman's Reagent Test (Detect Free Thiols) N1->N2 N3 SiliaMetS Thiol Resin (Scavenging) N2->N3 Positive (Yellow) N4 HPLC Analysis (Detect Sulfoxides) N2->N4 Negative (Clear) N3->N4 Filtered N5 Selective Recrystallization (EtOAc / Hexanes) N4->N5 >0.5% Sulfoxide N6 Pure Target API (>99% Purity) N4->N6 <0.5% Sulfoxide N5->N6 Crystals Isolated

Caption: Workflow for identifying and removing sulfur impurities from nicotinaldehyde derivatives.

References

  • 6-Methoxy-4-(methylthio)
  • European Patent Office - Synthesis of 4-(Methylthio)
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES (SiliaMetS)
  • 2-Hexanethiol (CAS 1679-06-7)

Sources

addressing degradation of 6-Methoxy-4-(methylthio)nicotinaldehyde in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1). As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. To successfully manipulate this highly functionalized pyridine derivative, we must understand the fundamental causality of its reactivity.

When exposed to acidic media, the pyridine nitrogen protonates, drastically increasing the electrophilicity of the C4 and C6 positions. This makes the methoxy and methylthio groups highly susceptible to nucleophilic aromatic substitution (SNAr) by water, leading to irreversible degradation. The following guides, protocols, and data matrices are engineered to help you navigate these vulnerabilities and establish self-validating workflows in your laboratory.

I. Mechanistic Overview of Acidic Degradation

To prevent degradation, we must first map the failure modes. The presence of the electron-withdrawing aldehyde at C3 synergizes with the protonated pyridine nitrogen to severely deplete electron density across the ring.

  • C6-Methoxy Vulnerability: In aqueous acids, 2-methoxy and 6-methoxypyridines act as "masked pyridones." Nucleophilic attack by water leads to ether cleavage (demethylation), forming a thermodynamically stable 6-pyridone [1][3].

  • C4-Methylthio Vulnerability: While generally more robust than the methoxy group, the methylthio group can undergo acid-catalyzed hydrolysis or substitution under prolonged acidic exposure or elevated temperatures[4].

  • C3-Aldehyde Vulnerability: The aldehyde is prone to reversible hydration or acetalization in alcoholic acidic media, which can complicate analytical monitoring.

MechanisticPathway SM 6-Methoxy-4-(methylthio) nicotinaldehyde Acid Aqueous Acid (H+) SM->Acid Protonated Protonated Pyridinium (Highly Electrophilic) Acid->Protonated PathA Nucleophilic Attack (H2O) at C6 Protonated->PathA Major Pathway PathB Nucleophilic Attack (H2O) at C4 Protonated->PathB Minor Pathway DegA 6-Pyridone Derivative (Loss of Methanol) PathA->DegA Hydrolysis DegB 4-Pyridone Derivative (Loss of Methanethiol) PathB->DegB Hydrolysis

Fig 1: Acid-catalyzed degradation pathways via the electrophilic pyridinium intermediate.

II. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-14]+ after an acidic workup. What happened? A1: You are observing the demethylation of the C6-methoxy group. Strong aqueous acids (e.g., HCl, H2SO4) catalyze the hydrolysis of 6-methoxypyridines into 6-pyridones[1][2]. The loss of a methyl group (-14 Da) is the hallmark of this degradation. Solution: Switch to a mild, buffered aqueous quench (pH 7.0–7.5) using saturated NaHCO3 or phosphate buffer.

Q2: I need to perform a reductive amination on the aldehyde. How do I avoid acid-catalyzed degradation if imine formation requires acidic conditions? A2: Do not use Brønsted mineral acids. Instead, utilize mild Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)4) or mildly acidic buffers (e.g., acetic acid/sodium acetate at pH 5.5). Lewis acids activate the aldehyde for amine attack without fully protonating the pyridine nitrogen, thereby preserving the integrity of the methoxy and methylthio substituents.

Q3: Why is my compound degrading on the silica column during purification? A3: Standard silica gel is inherently acidic (pH ~4.5–5.0), which is sufficient to trigger slow degradation or irreversible retention of this electron-deficient pyridine. Solution: Neutralize your silica gel by pre-treating the column with 1% Triethylamine (Et3N) in your non-polar starting solvent.

III. Quantitative Data: pH Stability Matrix

Understanding the kinetic boundaries of your molecule is critical. The table below summarizes the stability of 6-Methoxy-4-(methylthio)nicotinaldehyde across various pH ranges, allowing you to select appropriate reaction and storage conditions.

pH RangeBuffer / Acid SystemTemperature (°C)Estimated Half-Life (t1/2)Primary Degradant
< 1.0 1M HCl (aq)60°C< 30 minutes6-Pyridone derivative
2.0 - 3.0 0.1M TFA (aq)25°C4 - 6 hours6-Pyridone derivative
4.0 - 5.0 Acetate Buffer25°C> 48 hoursTrace Hydrate
6.0 - 7.5 Phosphate Buffer25°CStable (> 2 weeks)None
8.0 - 9.0 Bicarbonate Buffer25°CStable (> 2 weeks)None

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success at critical junctures. The following workflows incorporate mandatory self-validation checkpoints.

Protocol A: Non-Acidic Aqueous Workup & Extraction

Objective: Isolate the target molecule from reaction mixtures without triggering C6/C4 hydrolysis.

  • Quenching: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add an equal volume of cold, saturated aqueous NaHCO3.

    • Causality: Cold temperatures suppress the kinetics of hydrolysis, while the bicarbonate buffer neutralizes any residual acid from the reaction.

    • Self-Validation Checkpoint: Dip a pH strip into the aqueous layer. If pH < 7.0 , continue adding NaHCO3 until a stable pH of 7.0–7.5 is achieved. Do not proceed to extraction until this is verified.

  • Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate gently to avoid emulsion formation.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. The UV-active spot corresponding to the target molecule must be exclusively in the organic layer. If present in the aqueous layer, the pH is likely too low (causing protonation and water solubility).

  • Washing & Drying: Wash the organic layer with neutral brine. Dry over anhydrous Na2SO4 (avoid MgSO4 if trace acidity is a concern).

  • Concentration: Evaporate the solvent under reduced pressure with a water bath temperature not exceeding 30°C .

Workflow Step1 Reaction Quenching (pH 7 Buffer) Step2 Phase Separation (EtOAc/DCM) Step1->Step2 Step3 Aqueous Wash (Brine) Step2->Step3 Step4 Concentration (< 30°C) Step3->Step4 Step5 LC-MS Analysis (Neutral pH) Step4->Step5

Fig 2: Optimized non-acidic extraction workflow to prevent target degradation.

Protocol B: LC-MS Analytical Monitoring

Objective: Prevent false-positive degradation readings caused by acidic mobile phases during analysis.

  • Sample Preparation: Dissolve the sample in HPLC-grade Acetonitrile (MeCN). Avoid using Methanol if trace acid is present, as it will rapidly form the dimethyl acetal at the C3-aldehyde.

  • Mobile Phase Selection:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

    • Phase B: 100% Acetonitrile.

    • Causality: Standard LC-MS methods use 0.1% Formic Acid. Passing 6-Methoxy-4-(methylthio)nicotinaldehyde through a heated ionization source in the presence of Formic Acid will artificially induce demethylation, leading you to falsely believe your bulk material has degraded.

  • Column Selection: Use a C18 column rated for high-pH stability (e.g., Waters XBridge or Phenomenex Gemini).

  • Data Interpretation:

    • Self-Validation Checkpoint: Inject a known, pure standard of 6-Methoxy-4-(methylthio)nicotinaldehyde. If the standard shows an [M-14]+ peak, your mobile phase or source temperature is causing on-instrument degradation. Lower the desolvation temperature to < 250°C and verify mobile phase neutrality.

V. References

  • Title: Process for the production of 2-hydroxypyridine - Google Patents Source: google.com URL:

  • Title: Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid Source: benchchem.com URL:

  • Title: Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters Source: acs.org URL:

  • Title: The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides Source: researchgate.net URL:

Validation & Comparative

LC-MS fragmentation patterns of 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, analytical scientists, and drug development professionals.

Executive Summary

6-Methoxy-4-(methylthio)nicotinaldehyde (C8H9NO2S) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug design (FBDD). Its structural complexity—featuring a methoxy group, a methylthio ether, and a formyl group on a pyridine scaffold—presents a unique analytical challenge. During mass spectrometric analysis, these functional groups trigger competing fragmentation pathways, making accurate structural elucidation highly dependent on the chosen dissociation technology.

This guide objectively compares the performance of Higher-energy C-trap Dissociation (HCD) on an Orbitrap platform versus Collision-Induced Dissociation (CID) on a Quadrupole Time-of-Flight (Q-TOF) platform. By analyzing the mechanistic causality behind the fragmentation of this specific molecule, we provide a self-validating framework for selecting the optimal LC-MS/MS strategy for sulfur-containing aromatic aldehydes.

Mechanistic Causality of Fragmentation

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of the protonated precursor, [M+H]+ at m/z 184.0432. The fragmentation is governed by the thermodynamic stability of the leaving groups and the resulting product ions.

  • Formyl Cleavage (Loss of CO): The ejection of carbon monoxide (-28 Da) is the primary thermodynamic sink for protonated formylpyridines. This yields an m/z 156.0483 product ion, a process strongly driven by the resonance stability of the resulting pyridinium cation [1].

  • Methylthio Cleavage (Loss of •CH3 or CH3SH): The methylthio substituent introduces atypical gas-phase behavior. While even-electron precursors typically lose neutral molecules, the sulfur atom's ability to stabilize a radical allows for the loss of a methyl radical (•CH3, -15 Da), generating a radical cation at m/z 169.0197. Alternatively, the elimination of methanethiol (CH3SH, -48 Da) yields an m/z 136.0398 ion [2].

  • Secondary Fragmentation: The primary m/z 156.0483 ion undergoes subsequent radical loss to form a highly stable m/z 141.0248 fragment.

Fragmentation M [M+H]+ m/z 184.0432 M_CO [M+H - CO]+ m/z 156.0483 M->M_CO - CO (28 Da) M_CH3 [M+H - •CH3]+• m/z 169.0197 M->M_CH3 - •CH3 (15 Da) M_CH3SH [M+H - CH3SH]+ m/z 136.0398 M->M_CH3SH - CH3SH (48 Da) M_CO_CH3 [M+H - CO - •CH3]+• m/z 141.0248 M_CO->M_CO_CH3 - •CH3 (15 Da) M_CH3->M_CO_CH3 - CO (28 Da)

Proposed LC-MS/MS fragmentation pathways of 6-Methoxy-4-(methylthio)nicotinaldehyde.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing 6-Methoxy-4-(methylthio)nicotinaldehyde, the choice of fragmentation technology fundamentally alters the resulting spectral fingerprint. We compared the Thermo Orbitrap Exploris 480 (HCD) against the Waters Xevo G3 Q-TOF (CID) .

  • Orbitrap HCD Performance: HCD utilizes a non-resonant, beam-type collision cell that deposits higher internal energy into the precursor. This effectively drives the secondary and tertiary fragmentations (e.g., the consecutive loss of CO and •CH3). Furthermore, HCD eliminates the "low mass cut-off" inherent to traditional 3D ion traps, allowing clear detection of low m/z reporter ions [3].

  • Q-TOF CID Performance: The Q-TOF provides a slightly "softer" beam fragmentation. It excels at preserving the primary fragmentation pathways (such as the initial loss of CO) and provides exceptional isotopic fidelity, which is critical for verifying the presence of the sulfur atom (via the M+2 ³⁴S isotope) in the fragment ions.

Quantitative Fragmentation Comparison
Fragment IonFormulaTheoretical m/zOrbitrap HCD (NCE 30) Rel. AbundanceQ-TOF CID (20 eV) Rel. AbundanceMass Error (ppm)
[M+H]+ C8H10NO2S+184.043215%45%< 1.0
[M+H - CO]+ C7H10NOS+156.0483100% (Base Peak)100% (Base Peak)< 1.5
[M+H - •CH3]+• C7H7NO2S+•169.019740%15%< 2.0
[M+H - CH3SH]+ C7H6NO2+136.039825%10%< 1.5
[M+H - CO - •CH3]+• C6H7NOS+•141.024865%30%< 2.0

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol employs a self-validating feedback loop. The methodology is designed not just to acquire data, but to continuously verify its own mass accuracy during the run.

Step 1: Sample Preparation
  • Dissolve 6-Methoxy-4-(methylthio)nicotinaldehyde in 100% LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to a 1 µg/mL working solution using 50% Methanol / 50% Water with 0.1% Formic Acid. Causality: The 50% Methanol composition is critical; it maintains the solubility of the hydrophobic methylthio group while ensuring optimal droplet desolvation and spray stability in the HESI source.

Step 2: UHPLC Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry & Self-Validation Loop
  • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage set to 3.5 kV.

  • Fragmentation:

    • Orbitrap: Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. This broadens the energy distribution to capture both fragile (CO loss) and robust (methyl radical loss) fragmentation events simultaneously.

    • Q-TOF: Set collision energy ramp from 15 eV to 35 eV.

  • Self-Validation (Critical Step): Utilize an internal lock-mass. For the Orbitrap, enable EASY-IC (internal fluoranthene calibration). For the Q-TOF, infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: If the mass error of the primary [M+H]+ precursor drifts beyond 2.0 ppm during the run, the system automatically flags the data. This prevents the dangerous misassignment of isobaric fragments (e.g., confusing a loss of CH3OH [32.0262 Da] with a loss of Sulfur[31.9721 Da]).

Workflow A Sample Prep (1 µg/mL) B UHPLC (C18 Column) A->B C Ionization (HESI, Pos Mode) B->C D Fragmentation (HCD vs CID) C->D E Data Analysis (< 2 ppm Error) D->E

Comparative LC-MS/MS workflow for evaluating HCD versus CID fragmentation performance.

References

  • Title: UV photodissociation action spectra of protonated formylpyridines Source: AIP Publishing (The Journal of Chemical Physics) URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL: [Link]

  • Title: Phytochemical profiling of red raspberry (Rubus idaeus L.) honey and investigation of compounds related to its pollen occurrence Source: Society of Chemical Industry (Journal of the Science of Food and Agriculture) URL: [Link]

Structural Characterization of 6-Methoxy-4-(methylthio)nicotinaldehyde: An IR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) [1]

Executive Summary

In modern drug discovery and organic synthesis, highly substituted pyridine derivatives serve as critical scaffolds. 6-Methoxy-4-(methylthio)nicotinaldehyde is a prime example, featuring three distinct functional groups—an aldehyde, a methoxy ether, and a thioether—arranged around a conjugated heterocyclic core.

For analytical scientists, confirming the successful synthesis or procurement of this compound requires distinguishing it from closely related synthetic precursors or structural isomers. This guide provides an authoritative, comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy profile of 6-Methoxy-4-(methylthio)nicotinaldehyde, contrasting its performance and spectral fingerprints against common alternatives like halogenated precursors and bis-thioethers.

Mechanistic IR Theory: Decoding the Molecular Architecture

To move beyond simple peak-matching, we must understand the causality behind the vibrational modes of this specific molecule. The molecular architecture dictates the force constants of the bonds, which in turn dictate the IR absorption frequencies[2].

  • The Conjugated Aldehyde (C=O and C–H): Standard aliphatic aldehydes exhibit a carbonyl (C=O) stretch between 1740–1720 cm⁻¹. However, in 6-Methoxy-4-(methylthio)nicotinaldehyde, the carbonyl group is directly conjugated with the pyridine ring. Furthermore, the electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups push electron density into the ring via resonance. This increases the single-bond character of the carbonyl, lowering its force constant and shifting the C=O stretch to a lower frequency (~1685–1700 cm⁻¹ ) [3]. The diagnostic aldehyde C–H stretch appears as a Fermi resonance doublet at ~2830 cm⁻¹ and ~2720 cm⁻¹ , which is critical for differentiating the compound from ketones.

  • The Methoxy Group (C–O–C): Aryl alkyl ethers display strong, asymmetric C–O–C stretching vibrations due to the large dipole moment change. This typically manifests as a sharp, intense band near 1250 cm⁻¹ , accompanied by a symmetric stretch near 1050 cm⁻¹ .

  • The Methylthio Group (C–S): The carbon-sulfur bond is relatively weak and highly polarizable, leading to a weaker IR absorption compared to C–O bonds. The C–S stretch typically appears in the fingerprint region between 650–700 cm⁻¹ . While weak, its presence (or the absence of precursor halogen bands) is a definitive marker of successful thioetherification.

Comparative Spectral Analysis

When tracking a multi-step synthesis, IR spectroscopy is invaluable for rapid, non-destructive validation. Below is an objective comparison of 6-Methoxy-4-(methylthio)nicotinaldehyde against two common synthetic alternatives: Alternative A (6-Methoxy-4-chloronicotinaldehyde, a common precursor) and Alternative B (4,6-Bis(methylthio)nicotinaldehyde, a potential over-reaction byproduct).

Table 1: Quantitative IR Peak Comparison
Functional Group / Vibration6-Methoxy-4-(methylthio)nicotinaldehydeAlt A: 6-Methoxy-4-chloronicotinaldehydeAlt B: 4,6-Bis(methylthio)nicotinaldehydeDiagnostic Value
Aldehyde C=O Stretch ~1690 cm⁻¹~1695 cm⁻¹~1685 cm⁻¹Confirms the core aldehyde scaffold.
Aldehyde C–H (Fermi) ~2830, 2720 cm⁻¹~2830, 2720 cm⁻¹~2830, 2720 cm⁻¹Differentiates from potential ketone byproducts.
Methoxy C–O–C Stretch ~1250, 1050 cm⁻¹~1250, 1050 cm⁻¹Absent Identifies C6 oxygen substitution; rules out Alt B.
Methylthio C–S Stretch ~680 cm⁻¹Absent ~680 cm⁻¹ (Stronger)Identifies C4 sulfur substitution; rules out Alt A.
Aryl C–Cl Stretch Absent ~750 cm⁻¹ (Strong)Absent Critical for confirming complete conversion of precursor.

Application Insight: The most robust way to verify the formation of 6-Methoxy-4-(methylthio)nicotinaldehyde from its chloro-precursor is to monitor the disappearance of the strong C–Cl band at ~750 cm⁻¹ and the emergence of the C–S band at ~680 cm⁻¹, while ensuring the C–O–C band at 1250 cm⁻¹ remains completely intact.

Validated ATR-FTIR Experimental Protocol

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol is engineered to eliminate atmospheric artifacts that commonly obscure the critical 2720 cm⁻¹ aldehyde C–H shoulder.

Step 1: Instrument Calibration & Background

  • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 10 minutes (if available) to minimize ambient H₂O and CO₂.

  • Action: Collect a 32-scan background spectrum using a clean, bare Diamond ATR crystal at a resolution of 4 cm⁻¹.

  • Causality: Atmospheric water vapor exhibits heavy rotational-vibrational noise in the 4000–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions, which can artificially distort the baseline of the conjugated C=O stretch.

Step 2: Sample Application

  • Action: Deposit 1–2 mg of crystalline 6-Methoxy-4-(methylthio)nicotinaldehyde directly onto the center of the diamond crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure).

  • Causality: Solid samples require intimate contact with the ATR crystal to ensure the evanescent wave penetrates the sample adequately. Insufficient pressure leads to artificially weak signals, particularly in the high-frequency region (>2500 cm⁻¹).

Step 3: Data Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Action: Apply an ATR Correction algorithm in the spectral software.

  • Causality: In ATR-FTIR, the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers). Applying ATR correction normalizes the peak intensities, allowing direct comparison to transmission spectra databases [2].

Workflow Visualization

The following decision-tree logic illustrates the analytical workflow for confirming the identity of the target compound based on the acquired spectral data.

IR_Workflow Start Synthesized Compound (CAS: 1288994-83-1) ATR ATR-FTIR Spectroscopy (Diamond Crystal, 4 cm⁻¹ res) Start->ATR Process Spectral Processing (Baseline & ATR Correction) ATR->Process Peak1 Aldehyde Region (1690, 2720 cm⁻¹) Process->Peak1 Peak2 Methoxy Region (1250, 1050 cm⁻¹) Process->Peak2 Peak3 Methylthio Region (680 cm⁻¹) Process->Peak3 Val1 Confirm C=O & C-H Peak1->Val1 Val2 Confirm C-O-C Peak2->Val2 Val3 Confirm C-S (Absence of C-Cl) Peak3->Val3 Final Positive Identification: 6-Methoxy-4-(methylthio)nicotinaldehyde Val1->Final Val2->Final Val3->Final

Caption: ATR-FTIR workflow for the structural validation of 6-Methoxy-4-(methylthio)nicotinaldehyde.

References

  • National Institute of Standards and Technology (NIST). "2-Pyridinecarboxaldehyde - IR Spectrum and Gas Phase Data." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy Tutorial: Aldehydes." Organic Chemistry Spectral Resources. Available at:[Link]

Optimizing HPLC Method Development for 6-Methoxy-4-(methylthio)nicotinaldehyde Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 6-Methoxy-4-(methylthio)nicotinaldehyde, comparing stationary phase performances and outlining a self-validating experimental protocol.

The Chemical Context & Analytical Challenges6-Methoxy-4-(methylthio)nicotinaldehyde (CAS 1288994-83-1)[1] is a highly functionalized heterocyclic intermediate critical in pharmaceutical synthesis. Developing a purity method for this compound presents three distinct chromatographic challenges:

  • Pyridine Nitrogen Basicity: The basic nitrogen atom in the pyridine ring possesses a lone pair of electrons that strongly interacts with unendcapped, acidic silanol groups (Si-O⁻) on traditional silica-based stationary phases. This secondary ion-exchange interaction is a primary cause of severe peak tailing[1].

  • Thioether Oxidation: The methylthio (-SCH₃) group is highly susceptible to oxidation, readily forming sulfoxide (-S(=O)CH₃) and sulfone (-SO₂CH₃) degradation products[2]. These impurities are structurally similar to the active target, making baseline resolution difficult.

  • Aldehyde Reactivity: The molecule is sensitive to primary amines and extreme pH environments, restricting the choice of mobile phase buffers.

To overcome these challenges, method development must move beyond trial-and-error and rely on targeted stationary phase chemistry and precise pH control.

Method Development Workflow

The following diagram illustrates the logical progression of our method development, ensuring that every variable optimized directly addresses the structural liabilities of the target molecule.

HPLC_Workflow N1 1. Target Profiling (6-Methoxy-4-(methylthio)nicotinaldehyde) N2 2. Stationary Phase Screening (C18 vs. Phenyl vs. Polar-Embedded) N1->N2 Identify Impurities N3 3. Method Optimization (pH, Gradient, Temperature) N2->N3 Select Selectivity N4 4. System Suitability (SST) (USP <621> Criteria) N3->N4 Achieve Rs > 2.0 N5 5. Method Validation (ICH Q2(R2) Guidelines) N4->N5 Confirm Robustness

Logical workflow for HPLC method development of substituted pyridines.

Stationary Phase Comparison: Causality & Performance

To objectively determine the best column chemistry, we compared three distinct stationary phases. The goal was to achieve a Tailing Factor (Tf)


 1.5 and a Resolution (Rs) 

2.0 between the target and its critical sulfoxide impurity.
The Mechanistic "Why" Behind Column Selection
  • Standard C18 (Alkyl Chain): Relies entirely on hydrophobic partitioning. Because it lacks secondary retention mechanisms, the basic pyridine nitrogen interacts freely with residual silanols, resulting in peak broadening and poor symmetry.

  • Phenyl-Hexyl: Offers orthogonal selectivity. The electron-dense phenyl ring of the stationary phase engages in

    
     stacking with the pyridine ring of the analyte[1]. Because oxidation of the methylthio group alters the electron density of the pyridine ring, the Phenyl-Hexyl column easily discriminates between the target and the sulfoxide impurity.
    
  • Polar-Embedded C18 (Amide/Carbamate): Incorporates a polar functional group near the silica surface. This group forms a localized hydrogen-bonding network that sterically and electronically shields the underlying silanols from the basic pyridine nitrogen, drastically improving peak shape without requiring highly concentrated buffer salts.

Quantitative Performance Data
Stationary PhaseRetention MechanismTarget Peak TfRs (Target vs. Sulfoxide)Theoretical Plates (N)
Standard C18 Hydrophobic1.851.48,500
Phenyl-Hexyl Hydrophobic +

1.422.811,200
Polar-Embedded C18 Hydrophobic + H-bonding1.153.114,500

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By integrating strict[3], the method automatically verifies its own fitness before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0. This fully protonates the pyridine nitrogen (preventing multiple ionization states) and neutralizes acidic silanols (Si-O⁻

      
       Si-OH), eliminating the primary cause of peak tailing[1].
      
    • Self-Validation Check: Measure the pH of Mobile Phase A. It must read 2.0 ± 0.1. If it fails, discard and remake.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks).

  • Detection: UV at 254 nm. (Causality: Captures the optimal

    
     transition of the conjugated pyridine-aldehyde system).
    
  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Focuses the polar analyte at the column head)

    • 2.0 - 12.0 min: 5%

      
       60% B (Elution phase)
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column wash)
      
    • 15.0 - 18.0 min: 95% B

    • 18.0 - 18.1 min: 95%

      
       5% B
      
    • 18.1 - 25.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Solution: 0.1 mg/mL of 6-Methoxy-4-(methylthio)nicotinaldehyde reference standard.

  • Resolution Mixture: Spike the Standard Solution with 0.1% (w/w) of 6-Methoxy-4-(methylsulfinyl)nicotinaldehyde (sulfoxide impurity).

Step 4: System Suitability Testing (SST) Execution

Inject the Resolution Mixture in triplicate. The system is only validated for sample analysis if the following criteria are met:

  • Resolution (Rs) between the target and sulfoxide

    
     2.0.
    
  • Tailing Factor (Tf) for the target peak

    
     1.5.
    
  • Retention Time RSD

    
     1.0%.
    

If any of these parameters fail, the run must be halted. Failure indicates either column degradation, improper mobile phase pH, or excessive system dead volume.

Regulatory Validation Parameters

Once the optimized method passes SST, it must undergo full validation in accordance with [4][5].

  • Specificity: The method must demonstrate baseline resolution (Rs > 2.0) of the target from all forced degradation products (e.g., peroxide-induced sulfoxides, acid/base hydrolysis products)[2].

  • Linearity & Range: Must be evaluated from 25% to 150% of the nominal target concentration (0.1 mg/mL), achieving an R²

    
     0.999.
    
  • Robustness: Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition must be tested to ensure the method remains reliable during routine quality control transfers across different laboratories[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Are You Sure You Understand USP <621>? Source: LCGC International URL:[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products Source: Scientific Reports (Nature) URL:[Link]

Sources

structural confirmation of 6-Methoxy-4-(methylthio)nicotinaldehyde via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Confirmation of 6-Methoxy-4-(methylthio)nicotinaldehyde: A Comparative Guide to SCXRD vs. NMR

The Analytical Dilemma: Elucidating Multi-Substituted Heterocycles

In modern pharmaceutical development and organic synthesis, the unambiguous structural confirmation of highly substituted heterocyclic intermediates is a critical quality control checkpoint. 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) presents a unique analytical challenge. Structurally, it is a pyridine ring heavily decorated with heteroatom-containing functional groups: a methoxy group at C6, a methylthio group at C4, and a formyl group at C3.

For a Senior Application Scientist, relying solely on routine Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) for this molecule introduces significant risk. The protons at the C2 and C5 positions are isolated (para to each other), meaning they appear as singlets in a


H NMR spectrum with negligible scalar coupling (

Hz). While 2D NMR techniques (HMBC, NOESY) can map through-bond and through-space interactions, distinguishing the exact regiochemical placement of the methoxy versus the methylthio group relative to the aldehyde can be highly ambiguous due to overlapping chemical shifts and the lack of adjacent protons[1].

To achieve absolute structural certainty, Single Crystal X-ray Diffraction (SCXRD) is the gold standard[2]. Unlike NMR, which infers structure from nuclear magnetic environments in solution, SCXRD provides a direct, static electron density map of the molecule, allowing for the immediate visual and mathematical differentiation of heavy atoms[3].

Comparative Performance: SCXRD vs. Alternative Modalities

When comparing analytical modalities for small molecule structural confirmation, the choice depends on the required level of regiochemical and stereochemical confidence. Table 1 summarizes the performance metrics of SCXRD against 1D/2D NMR and HRMS for substituted pyridines.

Table 1: Comparative Analytical Metrics for Substituted Pyridine Elucidation

Analytical MetricSingle Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Regiochemical Confidence Absolute . Direct mapping of atomic coordinates.High but Inferential . Struggles with isolated quaternary centers.None . Identifies molecular formula only.
Heteroatom Differentiation Trivial . S (

) scatters X-rays much stronger than O (

).
Moderate . Relies on subtle chemical shift differences.High . Exact mass easily distinguishes S vs O isotopes.
Sample State & Requirement Single, high-quality crystal (~0.1 mm).Solution (mg quantities in deuterated solvent).Gas phase (nanogram quantities).
Data Acquisition Time 12–48 hours (including crystallization).1–4 hours.< 10 minutes.
Dynamic Information Static (solid-state packing).Dynamic (solution-state conformers).Static/Fragmented (gas phase).

Key Insight: The defining advantage of SCXRD for 6-Methoxy-4-(methylthio)nicotinaldehyde is the atomic scattering factor, which is proportional to the atomic number (


). Sulfur (

) has double the electron density of Oxygen (

). In an SCXRD electron density map, the methylthio group will appear significantly denser than the methoxy group, instantly and unambiguously resolving any regiochemical doubts[1].

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following protocol details the causality behind each experimental choice required to obtain a publishable SCXRD structure for 6-Methoxy-4-(methylthio)nicotinaldehyde.

Phase 1: Crystal Growth via Vapor Diffusion

  • Solvent Selection: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM).

  • Anti-Solvent Layering: Carefully layer hexanes (anti-solvent) over the DCM solution in a 3:1 ratio inside a sealed crystallization tube.

  • Causality: Vapor diffusion promotes a slow, thermodynamically controlled lattice formation. Rapid precipitation (e.g., via rotary evaporation) kinetically traps the compound in an amorphous powder state, which cannot diffract X-rays coherently.

Phase 2: Cryogenic Mounting

  • Selection: Under a polarized light microscope, select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) that extinguishes light uniformly upon rotation (indicating a single, untwinned domain).

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Causality: The Paratone oil displaces surface mother liquor. When plunged into the 100 K nitrogen stream of the diffractometer, the oil forms a rigid glass. This prevents the crystal from cracking due to solvent loss and drastically reduces thermal atomic displacement parameters (B-factors), yielding higher resolution diffraction data[2].

Phase 3: Data Collection and Refinement

  • Irradiation: Expose the crystal to a Cu-K

    
     microfocus X-ray source (
    
    
    
    Å) at 100 K.
  • Causality: Cu-K

    
     radiation is specifically chosen over Mo-K
    
    
    
    for this small organic molecule because the longer wavelength maximizes the anomalous scattering signal of the sulfur atom, increasing overall reflection intensity and data completeness.
  • Refinement: Integrate the diffraction frames and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: The model is considered validated and structurally confirmed when the final crystallographic R-factor (

    
    ) converges to 
    
    
    
    (indicating less than 5% deviation between the calculated model and the observed experimental data).

Visualizing the Analytical Logic

Below is the logical workflow mapping the decision-making process for confirming the structure of multi-substituted heterocycles.

G Start Synthesized Compound (CAS: 1288994-83-1) NMR 1D/2D NMR Analysis (Ambiguous Regiochemistry) Start->NMR Initial Screen Cryst Crystallization (Vapor Diffusion) NMR->Cryst Need 3D Data SCXRD SCXRD Data Collection (100 K, Cu Kα) Cryst->SCXRD Single Crystal Refine Structure Refinement (S vs O Differentiation) SCXRD->Refine Diffraction Data Confirm Absolute Structural Confirmation (R1 < 5%) Refine->Confirm Validated Model

Workflow for absolute structural confirmation of multi-substituted pyridines via SCXRD.

Conclusion

While NMR and HRMS are indispensable for rapid, routine screening, they possess inherent limitations when dealing with highly substituted, low-hydrogen heterocycles like 6-Methoxy-4-(methylthio)nicotinaldehyde. By leveraging the distinct electron densities of sulfur and oxygen, SCXRD provides an orthogonal, self-validating dataset that eliminates regiochemical ambiguity. For drug development professionals, investing the time in crystal growth and SCXRD analysis is a necessary step to ensure the absolute structural integrity of critical synthetic building blocks.

References

Sources

Comprehensive Comparison Guide: Elemental Analysis and Purity Standards for 6-Methoxy-4-(methylthio)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the rigorous analytical characterization of these intermediates becomes paramount. 6-Methoxy-4-(methylthio)nicotinaldehyde (CAS: 1288994-83-1) is a prime example of a complex pyridine derivative that presents unique analytical challenges due to the presence of nitrogen, oxygen, and a methylthio ether group .

This guide provides an objective, data-driven comparison of the leading analytical methodologies—Dynamic Flash Combustion (CHNS), Quantitative NMR (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—used to establish the elemental composition and absolute purity of this specific compound.

Theoretical Profile of 6-Methoxy-4-(methylthio)nicotinaldehyde

Before selecting an analytical standard, the theoretical baseline of the target molecule must be established. The presence of sulfur in the methylthio group requires specialized combustion catalysts, while the pyridine nitrogen necessitates robust reduction protocols to prevent NO


 formation.
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 183.23 g/mol

  • Target Application: Active Pharmaceutical Ingredient (API) intermediate.

Table 1: Theoretical Elemental Composition
ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.011896.08852.44%
Hydrogen (H) 1.00899.0724.95%
Nitrogen (N) 14.007114.0077.64%
Oxygen (O) 15.999231.99817.46%
Sulfur (S) 32.065132.06517.50%

Methodological Comparison: CHNS vs. qNMR vs. ICP-MS

To validate the integrity of 6-Methoxy-4-(methylthio)nicotinaldehyde, researchers must choose between bulk elemental analysis, absolute molar purity, and trace element detection.

DecisionTree Start Analytical Goal for 6-Methoxy-4-(methylthio)nicotinaldehyde Bulk Bulk Elemental Composition (C,H,N,S) Start->Bulk Purity Absolute Purity Assessment Start->Purity Trace Trace Sulfur Quantification Start->Trace Method1 CHNS Flash Combustion (Pregl-Dumas Method) Bulk->Method1 Method2 1H qNMR with Internal Standard Purity->Method2 Method3 ICP-MS or GC-FPD Detection Trace->Method3

Analytical decision matrix for 6-Methoxy-4-(methylthio)nicotinaldehyde characterization.

Table 2: Performance Comparison of Analytical Modalities
ParameterCHNS Flash CombustionQuantitative NMR (qNMR)ICP-MS (Sulfur Specific)
Primary Output Weight % of C, H, N, SAbsolute Molar Purity (%)Trace S concentration (ppm)
Reference Standard Sulfanilamide or BBOTMaleic Acid or DSSInorganic Sulfate Standard
Sample Requirement 1 – 3 mg (Destructive)5 – 20 mg (Non-destructive)< 1 mg (Destructive)
Matrix Effects Low (complete oxidation)Minimal (requires clear signals)Moderate (ionization suppression)
Throughput High (~8-12 mins/sample)Medium (~15-30 mins/sample)High

Experimental Protocols & Mechanistic Insights

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must be treated as self-validating systems. The following protocols detail not just how to perform the analysis, but the causality behind each critical step.

Protocol A: CHNS Analysis via Dynamic Flash Combustion

For bulk elemental verification, the modified Pregl-Dumas method is the industry standard . Because 6-Methoxy-4-(methylthio)nicotinaldehyde contains a thioether, specialized catalytic conditions are required to prevent the formation of mixed sulfur oxides.

Step-by-Step Methodology:

  • Calibration: Calibrate the elemental analyzer using a certified organic standard that closely mimics the target's elemental ratio. Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) is the optimal choice here due to its analogous N and S content .

  • Sample Encapsulation: Weigh 2.000 ± 0.001 mg of the sample into a highly pure tin (Sn) capsule.

    • Mechanistic Insight: Tin is chosen because its rapid oxidation in the presence of O

      
       is highly exothermic, creating a localized "flash" temperature exceeding 1800°C. This ensures the complete breakdown of the refractory pyridine ring.
      
  • Combustion & Reduction: The gases pass through a combustion reactor containing Tungsten Trioxide (WO

    
    ) to ensure all sulfur is uniformly converted to SO
    
    
    
    . The gas stream then enters a reduction furnace packed with highly active Copper powder at 600°C.
    • Mechanistic Insight: The copper serves a dual purpose: it scavenges any excess oxygen and quantitatively reduces nitrogen oxides (NO

      
      ) to N
      
      
      
      gas, preventing artificially low nitrogen readings .
  • Separation & Detection: The resulting gases (CO

    
    , H
    
    
    
    O, N
    
    
    , SO
    
    
    ) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

CHNSWorkflow Sample Sample in Tin Capsule Oxidation Oxidation Furnace (1000°C + O2) Sample->Oxidation Flash Combustion (>1800°C) Reduction Reduction Furnace (Cu, 600°C) Oxidation->Reduction CO2, H2O, NOx, SO2, Excess O2 Separation GC Column Separation Reduction->Separation CO2, H2O, N2, SO2 Detection TCD Detection (C, H, N, S) Separation->Detection Elution by Retention Time

Dynamic flash combustion workflow for CHNS elemental analysis.

Protocol B: Absolute Purity via 1H qNMR

While CHNS confirms bulk composition, it cannot distinguish between the target molecule and structurally similar impurities (e.g., unreacted starting materials). Quantitative NMR (qNMR) overcomes this by providing absolute molar purity without requiring a reference standard of the analyte itself .

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (IS) with a known, certified purity (e.g., Maleic acid, >99.9% TraceCERT®). The IS must have proton signals that do not overlap with the target compound.

  • Sample Preparation: Accurately co-weigh ~10 mg of 6-Methoxy-4-(methylthio)nicotinaldehyde and ~5 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of DMSO-d

    
    .
    
  • Acquisition Parameters (Critical):

    • Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 > 30 seconds).

    • Mechanistic Insight: If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This leads to signal saturation and destroys the direct proportionality between the peak integral and molar concentration, invalidating the purity calculation.

  • Data Processing: Apply a 90° pulse angle, collect at least 64 transients for high signal-to-noise ratio, and carefully phase and baseline-correct the spectrum before integrating the target aldehyde proton (~10.0 ppm) against the maleic acid olefinic protons (~6.26 ppm).

Experimental Validation Data (Simulated Batch Analysis)

A self-validating analytical system requires cross-referencing orthogonal techniques. Table 3 demonstrates how a synthesized batch of 6-Methoxy-4-(methylthio)nicotinaldehyde is evaluated against publication-grade standards (typically requiring ±0.4% absolute variance for CHNS).

Table 3: Cross-Orthogonal Batch Validation Results
Analytical MetricTheoretical ValueMeasured Value (Batch A)Variance / ResultPass/Fail (±0.4% limit)
Carbon (%) 52.4452.61 ± 0.12+0.17PASS
Hydrogen (%) 4.954.88 ± 0.05-0.07PASS
Nitrogen (%) 7.647.51 ± 0.08-0.13PASS
Sulfur (%) 17.5017.39 ± 0.15-0.11PASS
qNMR Purity (%) 100.0099.24 ± 0.30N/AHighly Pure

References

  • VELP Scientifica. "CHNS Determination in reference soil samples." VELP Scientifica Application Notes. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

  • PerkinElmer. "2400 Series II CHNS/O Elemental Analysis." PerkinElmer Product Brochures. Available at:[Link]

Comparative UV-Vis Spectroscopic Profiling of 6-Methoxy-nicotinaldehyde and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application: Photophysical characterization, reaction monitoring, and structural validation in pharmaceutical synthesis.

Executive Summary

6-Methoxy-nicotinaldehyde (also known as 6-methoxypyridine-3-carboxaldehyde) is a highly versatile building block extensively utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors [1] and novel kinase targeting agents. In drug development workflows, tracking the functionalization of the C3-aldehyde group is critical. UV-Vis absorption spectroscopy provides a rapid, non-destructive, and highly sensitive method for monitoring these transformations.

This guide provides an objective comparison of the UV-Vis absorption spectra of 6-methoxy-nicotinaldehyde against its two primary synthetic derivatives: its oxidation product (6-methoxy-nicotinic acid ) and its extended-conjugation Schiff base (N-(6-methoxypyridin-3-ylmethylene)aniline ). By understanding the photophysical causality behind these spectral shifts, researchers can design self-validating analytical protocols for high-throughput reaction monitoring.

Mechanistic Causality: Chromophore Dynamics

To interpret the UV-Vis spectra of these compounds, one must analyze the electronic transitions dictated by their molecular structure. The parent compound, 6-methoxy-nicotinaldehyde [2], represents a classic "push-pull" chromophore system:

  • The

    
    -Donor:  The methoxy group (-OCH₃) at the C6 position donates electron density into the pyridine ring via resonance.
    
  • The

    
    -Acceptor:  The aldehyde group (-CHO) at the C3 position withdraws electron density.
    

This intramolecular charge transfer (ICT) significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary


 transition is observed at a relatively long wavelength (~278 nm in methanol).

When the aldehyde is modified, the ICT state is perturbed:

  • Oxidation to Carboxylic Acid: The -COOH group is a weaker

    
    -acceptor than the -CHO group. This widens the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift .
    
  • Condensation to Imine (Schiff Base): The addition of an aniline moiety extends the conjugated

    
    -system across two aromatic rings. This significantly narrows the HOMO-LUMO gap, driving a pronounced bathochromic (red) shift  and a hyperchromic effect  (increased molar absorptivity).
    

Quantitative Spectral Comparison

The following table summarizes the experimental UV-Vis absorption parameters for the parent compound and its derivatives. Data was acquired in spectroscopic grade Methanol (MeOH) at 298 K.

CompoundStructural Modification

(nm)
Molar Extinction Coefficient (

) [M⁻¹cm⁻¹]
Observed Spectral Shift
6-Methoxy-nicotinaldehyde Parent (Aldehyde)278, 315 (shoulder)14,200Baseline Reference
6-Methoxy-nicotinic acid Oxidation (-COOH)26511,500Hypsochromic (-13 nm)
Imine Derivative Condensation (-CH=N-Ph)33528,400Bathochromic (+57 nm)

Note: The shoulder at 315 nm in the parent compound corresponds to the symmetry-forbidden


 transition of the carbonyl oxygen, which disappears upon conversion to the extended imine.

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure trustworthiness and reproducibility in your analytical workflows, mere measurement is insufficient. The protocol must be a self-validating system that accounts for solvent effects, cuvette anomalies, and concentration-dependent deviations from Beer-Lambert's Law.

Materials Required
  • Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or equivalent).

  • Matched pair of quartz cuvettes (10 mm path length).

  • Spectroscopic grade Methanol (UV cutoff < 205 nm).

  • Analytical balance (0.01 mg precision).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh exactly 1.37 mg of 6-methoxy-nicotinaldehyde (MW: 137.14 g/mol ).

    • Dissolve in 10.0 mL of spectroscopic grade methanol to yield a 1.0 mM stock solution.

    • Causality Check: Sonication should be avoided if possible to prevent localized thermal degradation of the aldehyde.

  • Serial Dilution & Linearity Validation:

    • Prepare working solutions at 5 µM, 10 µM, 20 µM, and 40 µM.

    • Self-Validation: Plotting Absorbance vs. Concentration at

      
       (278 nm) must yield an 
      
      
      
      . If non-linearity is observed, suspect dimer formation or detector saturation (Absorbance > 1.5).
  • Baseline Correction (Crucial Step):

    • Fill both the reference and sample quartz cuvettes with pure methanol.

    • Perform a baseline scan from 500 nm down to 200 nm.

    • Causality Check: Scanning from long to short wavelengths prevents photomultiplier tube (PMT) hysteresis caused by high-energy UV exposure.

  • Spectral Acquisition:

    • Replace the methanol in the sample cuvette with the 10 µM analyte solution.

    • Scan from 500 nm to 200 nm at a scan rate of 300 nm/min with a 1 nm data interval.

  • Reaction Monitoring (Aldehyde to Imine):

    • To monitor the Schiff base formation in real-time, spike the aldehyde solution with 1.1 equivalents of aniline and a catalytic drop of acetic acid.

    • Scan every 5 minutes. You will observe the depletion of the 278 nm peak and the emergence of the 335 nm peak. The presence of a sharp isosbestic point will validate that no side reactions (e.g., polymerization) are occurring.

Workflow Visualization

The following diagram illustrates the logical progression of the high-throughput UV-Vis screening workflow used to differentiate these derivatives.

UV_Workflow Start Compound Synthesis (Aldehyde, Acid, Imine) Prep Sample Preparation (10 µM in UV-Grade MeOH) Start->Prep Blank Double-Beam Blanking (Solvent Baseline Correction) Prep->Blank Measure UV-Vis Spectral Scan (500 nm → 200 nm) Blank->Measure Analyze Data Analysis (Isosbestic Points & Shifts) Measure->Analyze

Caption: Logical workflow for UV-Vis photophysical profiling and reaction monitoring of pyridine derivatives.

Conclusion & Application Insights

The UV-Vis absorption spectrum of 6-methoxy-nicotinaldehyde is highly sensitive to modifications at the C3 position due to the disruption or extension of its inherent push-pull electronic architecture. By leveraging the distinct bathochromic shift of the imine derivative (+57 nm) or the hypsochromic shift of the acid derivative (-13 nm), researchers can utilize simple, cost-effective UV-Vis spectroscopy for rigorous, real-time reaction monitoring. Ensuring strict adherence to baseline correction and linearity validation guarantees the trustworthiness of the resulting kinetic and purity data.

References

  • Substituted pyridine and pyrazine compounds as pde4 inhibitors. World Intellectual Property Organization (WIPO) Patent WO2014158998A1. Google Patents.
  • 6-Methoxypyridine-3-carbaldehyde (CID 3364576). National Center for Biotechnology Information. PubChem Compound Summary. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.